3-Bromo-5-fluorobenzylamine hydrochloride
Description
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYIDRUSNSFKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189924-80-8 | |
| Record name | (3-bromo-5-fluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluorobenzylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-5-fluorobenzylamine hydrochloride (CAS No: 1189924-80-8), a halogenated benzylamine derivative of interest to researchers in medicinal chemistry and drug development. Acknowledging the current scarcity of published experimental data for this specific compound, this document pivots from a simple data sheet to a detailed methodological framework. It is designed to empower researchers by providing not only the known foundational data but also the authoritative, field-proven protocols for determining critical physical properties such as melting point and solubility. Furthermore, this guide offers an expert analysis of the anticipated spectroscopic characteristics to aid in structural verification and characterization.
Introduction and Compound Profile
3-Bromo-5-fluorobenzylamine hydrochloride belongs to a class of substituted benzylamines, which are crucial structural motifs in a wide array of pharmacologically active molecules. The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for library synthesis and lead optimization.
As a hydrochloride salt, the compound's physicochemical properties, particularly aqueous solubility and crystallinity, are modified to favor handling and formulation, which are critical considerations in the drug development pipeline.[1][2] This guide serves as a foundational resource for scientists working with this compound, establishing its chemical identity and providing the necessary protocols for its thorough physical characterization.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (3-bromo-5-fluorophenyl)methanamine hydrochloride | N/A |
| CAS Number | 1189924-80-8 | [3] |
| Molecular Formula | C₇H₈BrClFN | [3] |
| Molecular Weight | 240.50 g/mol | [3] |
| Physical Form | Solid, presumed crystalline powder | Inferred from isomers[4][5] |
Core Physical Properties: A Methodological Approach
2.1 Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[8]
Table 2: Melting Point Data
| Property | Value | Notes |
| Melting Range | Data not available. | A related isomer, 4-Bromo-2-fluorobenzylamine hydrochloride, has a reported melting point of 250-254 °C.[7] This value should not be used for identification but suggests the target compound is a high-melting solid. |
2.2 Solubility Profile
Solubility is a paramount property in drug development, influencing bioavailability, formulation, and administration routes. As an amine hydrochloride salt, the compound is expected to have enhanced solubility in polar protic solvents, such as water and alcohols, compared to its free base form.[2][9] A comprehensive solubility profile across pharmaceutically relevant solvents is essential.
Table 3: Solubility Characteristics
| Property | Value | Notes |
| Aqueous Solubility | Data not available. | A qualitative descriptor of "Soluble" is noted for an isomer, but without quantitative context.[7] The pH of the aqueous solution will significantly impact solubility.[10] |
| Organic Solubility | Data not available. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility is likely low in nonpolar solvents like hexanes or toluene.[9] |
Experimental Protocols for Physical Characterization
The following protocols represent industry-standard methods for determining the physical properties outlined above. Adherence to these methodologies will ensure data integrity and reproducibility.
3.1 Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the standard capillary method, as recognized by major pharmacopeias.[11][12]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. An improperly dried sample can lead to inaccurate readings.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a dense column 2-3 mm in height at the sealed end.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Set a high ramp rate (e.g., 10 °C/min) to quickly find an approximate melting range. This saves time for subsequent, more accurate measurements.[8]
-
Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 10 °C below the estimated melting point.[12]
-
Measurement: Decrease the heating rate to 1-2 °C/min.[12] Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.
-
Validation: Repeat the accurate determination at least twice. Consistent results across two or more measurements confirm the validity of the reading.
Diagram 1: Workflow for Capillary Melting Point Determination
3.2 Protocol for Solubility Profiling (Isothermal Shake-Flask Method)
The isothermal equilibrium (shake-flask) method is a robust technique for determining the solubility of a compound in various solvents.[9]
Methodology:
-
System Preparation: To a series of labeled vials, add an excess amount of 3-Bromo-5-fluorobenzylamine hydrochloride (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each test solvent (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Ethanol, Methanol, DMSO) to the respective vials.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand at the same temperature until the excess solid has settled. Centrifuge the vials to ensure clear separation of the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.
Diagram 2: Process for Isothermal Solubility Determination
Anticipated Spectroscopic Characteristics
While experimental spectra are not publicly available, a foundational understanding of the expected spectroscopic signals is invaluable for researchers performing structural confirmation.
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected on the aromatic ring. Due to the meta positioning of the bromine and fluorine, complex splitting patterns (doublets of doublets, triplets of doublets) are anticipated.
-
Benzylic Protons (δ ~4.0-4.5 ppm): The -CH₂- group adjacent to the nitrogen will likely appear as a singlet.
-
Ammonium Protons (δ ~8.5-9.5 ppm): The -NH₃⁺ protons are expected to be a broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine and bromine will show characteristic large (C-F) and smaller (C-Br) coupling constants, respectively. The C-F coupling will be particularly informative for assignment.
-
Benzylic Carbon (δ ~40-50 ppm): A single peak corresponding to the -CH₂- carbon.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption band is the hallmark of the ammonium salt (-NH₃⁺) stretch.[2]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.
-
Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorptions are characteristic of the aromatic ring.
-
C-F and C-Br Stretches (1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively): Absorptions in the fingerprint region corresponding to the carbon-halogen bonds are expected.
-
Safety, Handling, and Storage
Specific safety data for 3-Bromo-5-fluorobenzylamine hydrochloride is limited. However, based on data for structurally similar compounds, the following precautions are advised.[6]
-
Hazard Profile: Assumed to be an irritant. May cause skin, eye, and respiratory system irritation.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. The compound is expected to be stable under recommended storage conditions.[6]
References
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Scribd. Melting Point Determination Guide. [Link]
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University of Calgary. Melting point determination. [Link]
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ChemBK. 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE - Physico-chemical Properties. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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SSERC. Melting point determination. [Link]
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Mettler Toledo. What is Melting Point?. [Link]
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Capot Chemical. Specifications of (3-bromo-5-fluorophenyl)methanamine hydrochloride. [Link]
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Chem-Impex. 3-Bromo-5-fluorobenzoic acid. [Link]
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Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
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PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
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A Technical Guide to 3-Bromo-5-fluorobenzylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Benzylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the rational incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Substituted benzylamines are foundational scaffolds, providing a versatile backbone for a vast array of therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this backbone allows for the fine-tuning of critical molecular properties. 3-Bromo-5-fluorobenzylamine hydrochloride stands out as a key building block, offering a unique combination of features essential for the synthesis of complex, biologically active molecules.
The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. The strong carbon-fluorine bond increases metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, fluorine's high electronegativity can modulate the pKa of the amine group and influence non-covalent interactions (such as hydrogen bonds or dipole interactions) with target proteins, often leading to improved binding affinity and selectivity.[1][2]
Simultaneously, the bromine atom at the meta-position serves as a crucial synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This reactivity allows for the systematic and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, enabling medicinal chemists to rapidly build molecular complexity and explore the structure-activity relationship (SAR) of a compound series. This dual functionality makes 3-Bromo-5-fluorobenzylamine hydrochloride a highly valuable intermediate for constructing libraries of novel compounds aimed at various biological targets, including protein kinases.[3][4]
This guide provides an in-depth overview of the physicochemical properties, a detailed synthesis protocol, reactivity profile, and key applications of 3-Bromo-5-fluorobenzylamine hydrochloride for researchers and professionals in drug development.
Physicochemical Properties and Data
3-Bromo-5-fluorobenzylamine hydrochloride is a pale cream-colored solid at room temperature.[5] Its hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 240.50 g/mol | [5] |
| Molecular Formula | C₇H₈BrClFN | [5] |
| CAS Number | 1189924-80-8 | |
| Melting Point | 250-254 °C | [5] |
| Boiling Point | 280.8 °C at 760 mmHg | [5] |
| Water Solubility | Soluble | [5] |
| Appearance | Pale cream powder or lumps |
Synthesis and Purification: A Validated Two-Step Protocol
The synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride is most reliably achieved via a two-step process starting from the commercially available 3-bromo-5-fluorobenzyl bromide. The core of this process involves the formation of a nitrile intermediate, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt. This methodology ensures high yields and purity, critical for downstream applications in pharmaceutical synthesis.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of 3-Bromo-5-fluorobenzylamine HCl.
Step 1: Synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile
This protocol is adapted from a documented procedure for the synthesis of the key nitrile intermediate.[6]
Materials:
-
3-Bromo-5-fluorobenzyl bromide (1.0 eq)
-
Sodium cyanide (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
2.5% w/v aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, suspend sodium cyanide (1.5 eq) in a minimal amount of water.
-
Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethylformamide.
-
Heat the reaction mixture to 75°C for 3 hours.
-
Cool the reaction to room temperature and partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.[6]
-
Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.
-
Combine the organic extracts and wash sequentially with water (2x) and saturated aqueous sodium chloride.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (silica gel, eluting with 10% ethyl acetate/hexane) to afford pure 2-[3-bromo-5-fluorophenyl]acetonitrile.[6]
Self-Validation and Characterization: The identity and purity of the intermediate should be confirmed by spectroscopic methods. The expected NMR data are as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, 1H), 6.98-7.02 (dm, 1H), 3.73 (s, 2H).[6]
-
¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[6]
-
¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[6]
Step 2: Reduction to 3-Bromo-5-fluorobenzylamine and Hydrochloride Salt Formation
This step employs a standard reduction of the nitrile to the primary amine.
Materials:
-
2-[3-bromo-5-fluorophenyl]acetonitrile (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.5-2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (2.0 M solution in diethyl ether)
-
Diethyl ether
Procedure:
-
Dissolve the 2-[3-bromo-5-fluorophenyl]acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents by rotary evaporation.
-
Dissolve the residue in diethyl ether and cool to 0°C.
-
Add the hydrochloric acid solution in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Bromo-5-fluorobenzylamine hydrochloride.
Reactivity Profile and Applications in Drug Design
The synthetic utility of 3-Bromo-5-fluorobenzylamine hydrochloride is rooted in the distinct reactivity of its functional groups.
-
Nucleophilic Amine: The primary amine is a potent nucleophile and readily participates in standard amine chemistry, including acylation to form amides, reductive amination to form secondary amines, and alkylation. These reactions are fundamental for elongating the molecule and introducing new pharmacophores.
-
Aryl Bromide for Cross-Coupling: The C-Br bond is the key to diversification. It serves as an electrophilic site for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the attachment of various substituents at the 3-position, which is critical for exploring the SAR of a lead compound. For instance, in the development of kinase inhibitors, this position can be functionalized to target specific pockets within the ATP-binding site of the enzyme.[3][4][7]
-
Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions, providing another avenue for derivatization.
Application in Kinase Inhibitor Scaffolds
A primary application of building blocks like 3-Bromo-5-fluorobenzylamine is in the synthesis of kinase inhibitors for oncology.[8] Kinase signaling pathways, such as the RAS-RAF-MEK-ERK cascade, are frequently mutated and constitutively active in cancers like melanoma, leading to uncontrolled cell proliferation.[4] Inhibitors are designed to bind to the ATP-binding site of kinases like BRAF or MEK, preventing their function. The benzylamine core can be elaborated into a structure that mimics the hinge-binding motif of ATP, while the substitutable bromine position allows for the introduction of moieties that occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
Illustrative Signaling Pathway Targeted by Derived Inhibitors
Caption: The RAS-RAF-MEK-ERK pathway, a key target in oncology.
Safety, Handling, and Disposal
As a halogenated aromatic amine, 3-Bromo-5-fluorobenzylamine hydrochloride requires careful handling to minimize exposure and ensure laboratory safety. Aromatic amines as a class are known for potential toxicity, and proper protocols must be followed.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A chemical-resistant lab coat, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
3-Bromo-5-fluorobenzylamine hydrochloride and any materials contaminated with it should be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a designated, clearly labeled, and sealed hazardous waste container, separate from non-halogenated waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
3-Bromo-5-fluorobenzylamine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully considered arrangement of a nucleophilic amine, a synthetically versatile bromine atom, and a property-enhancing fluorine atom provides an efficient starting point for the development of sophisticated therapeutic candidates. By understanding its properties, employing robust synthetic protocols, and leveraging its reactivity, researchers can accelerate the discovery of novel drugs, particularly in the competitive field of kinase inhibitor development. Adherence to strict safety protocols is essential to ensure the responsible and effective use of this powerful building block.
References
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
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ChemBK. (n.d.). 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]
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PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Bromo-5-fluorobenzylamine hydrochloride (CAS No. 1189924-80-8). As a crucial building block in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document synthesizes critical data from safety data sheets and established laboratory safety protocols to offer a field-proven perspective on its management.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs proper storage conditions, potential reactivity, and appropriate emergency responses.
| Property | Value | Source(s) |
| CAS Number | 1189924-80-8 | [1] |
| Molecular Formula | C₇H₈BrClFN | [2] |
| Molecular Weight | 240.5 g/mol | [2] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 250-254 °C | [2] |
| Boiling Point | 280.8 °C at 760 mmHg | [2] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 2-8°C, protect from light | [3] |
Section 2: Hazard Identification and GHS Classification
3-Bromo-5-fluorobenzylamine hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate the implementation of stringent safety protocols to prevent accidental exposure.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the selection of engineering controls and PPE is to create a multi-layered defense against the identified hazards.
Engineering Controls:
-
Ventilation: All handling of 3-Bromo-5-fluorobenzylamine hydrochloride should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[5]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers in the immediate vicinity of where the compound is handled.[6]
Personal Protective Equipment (PPE):
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7] Standard safety glasses do not provide adequate protection against dust and potential splashes.
-
Skin Protection:
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[7]
Caption: Figure 1: PPE Selection Workflow for Handling 3-Bromo-5-fluorobenzylamine hydrochloride.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands thoroughly after handling.[1]
-
Avoid the formation of dust and aerosols.[5]
-
Use in a well-ventilated area.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Store at the recommended temperature of 2-8°C and protect from light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Section 5: Emergency Procedures
A well-defined and practiced emergency response plan is a cornerstone of a robust safety program.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[6]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
In case of inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
In case of ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[5]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5]
-
Hazardous combustion products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]
-
Protective equipment for firefighters: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Accidental Release Measures:
-
Personal precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation.[5] Avoid breathing dust and contact with skin and eyes.[4] Wear appropriate personal protective equipment.[5]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: For small spills, sweep up the material and place it into a suitable disposal container.[4][6] Avoid generating dust.[4] For large spills, contain the spill and collect the material for disposal.
Sources
3-Bromo-5-fluorobenzylamine hydrochloride material safety data sheet (MSDS)
An In-Depth Technical Guide on the Safe Handling of 3-Bromo-5-fluorobenzylamine Hydrochloride
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Bromo-5-fluorobenzylamine hydrochloride. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide provides in-depth insights into the compound's hazard profile, risk mitigation strategies, and detailed protocols grounded in established safety principles. The information herein is synthesized from available supplier data and overarching chemical safety standards to ensure a high degree of scientific integrity and practical utility in a laboratory setting.
Chemical Identity and Physicochemical Properties
3-Bromo-5-fluorobenzylamine hydrochloride is a substituted aromatic amine salt. The presence of bromine and fluorine atoms on the benzene ring, combined with the benzylamine hydrochloride moiety, dictates its reactivity and toxicological profile. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Formula | C₇H₈BrClFN | N/A |
| Molecular Weight | 240.50 g/mol | |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | 235-240 °C | |
| Solubility | Information not readily available; likely soluble in water and polar organic solvents like methanol and DMSO. | Inferred |
| CAS Number | 914636-61-0 |
Hazard Identification and Toxicological Assessment
While a comprehensive toxicological profile for 3-Bromo-5-fluorobenzylamine hydrochloride is not publicly available, the structural motifs suggest several potential hazards. The Globally Harmonized System (GHS) classifications provided by suppliers serve as the primary basis for this assessment.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Expert Analysis of Hazards:
-
Aromatic Amines: This class of compounds can be absorbed through the skin and may act as sensitizers or have long-term health effects with repeated exposure.
-
Halogenated Benzene Ring: The bromo- and fluoro- substituents enhance the chemical's reactivity and can influence its metabolic pathways, potentially leading to the formation of reactive intermediates.
-
Hydrochloride Salt: As a salt, it is a solid that can form dust. Inhalation of this dust is a primary exposure route, leading to respiratory irritation as indicated by the H335 classification.
Risk Mitigation and the Hierarchy of Controls
Effective safety management involves implementing a multi-layered approach to risk control. The hierarchy of controls provides a framework for selecting the most effective measures.
Caption: Hierarchy of controls, from most to least effective.
Application to 3-Bromo-5-fluorobenzylamine hydrochloride:
-
Elimination/Substitution: In a research context, eliminating the need for this specific compound is often not feasible. Substitution should be considered if a less hazardous analogue can achieve the same scientific objective.
-
Engineering Controls: The primary and most critical control measure is to handle this compound within a certified chemical fume hood. This prevents inhalation of airborne dust and vapors. For weighing, a ventilated balance enclosure should be used.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should cover weighing, dissolution, reaction quenching, and workup procedures.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.
-
Designated Areas: Clearly label the areas where this compound is stored and handled.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as the primary control measure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Inspect gloves for tears before and during use. Change gloves immediately if contaminated.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Standard Operating Protocols
The following protocols are provided as a template and should be adapted to specific experimental needs.
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood or ventilated balance enclosure is operational.
-
Staging: Place a tared weigh boat on the analytical balance. Also, place the stock container of 3-Bromo-5-fluorobenzylamine hydrochloride, a spatula, and the receiving vessel inside the ventilated enclosure.
-
Dispensing: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.
-
Transfer: Carefully transfer the weighed powder into the designated receiving vessel (e.g., a round-bottom flask).
-
Cleaning: Gently tap the weigh boat to dislodge any remaining powder. Clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in a designated solid waste container.
-
Closure: Securely close the stock container and return it to its designated storage location.
Protocol for Dissolution
-
Preparation: Conduct this procedure entirely within a chemical fume hood.
-
Solvent Addition: To the vessel containing the weighed compound, add the desired solvent using a pipette or graduated cylinder.
-
Dissolution: Gently swirl the vessel to aid dissolution. If necessary, use a magnetic stirrer. Avoid heating unless the experimental protocol explicitly requires it, and if so, use a heating mantle with temperature control and ensure proper ventilation.
-
Completion: Once fully dissolved, proceed with the reaction or application as planned.
Emergency Procedures
Rapid and correct response during an emergency is critical.
Caption: Decision workflow for emergency response.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride gas may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Evacuate: Restrict access to the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Collect: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Disposal of this material and its container must be done in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.
References
-
Anichem, 3-Bromo-5-fluorobenzylamine hydrochloride Safety Data Sheet. Available at: [Link]
The Strategic deployment of 3-Bromo-5-fluorobenzylamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architect's Choice in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a starting material is akin to an architect choosing the cornerstone of a monumental structure. It is a decision that dictates the potential for structural diversity, the efficiency of the synthetic route, and ultimately, the biological activity of the final therapeutic candidate. 3-Bromo-5-fluorobenzylamine hydrochloride is one such cornerstone—a seemingly simple molecule that offers a wealth of strategic advantages to the discerning drug discovery professional. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive benzylamine moiety, provides a versatile platform for the construction of complex and potent bioactive molecules. This guide will delve into the potential applications of this valuable building block, with a particular focus on its utility in the development of enzyme inhibitors, a critical area of therapeutic research. We will explore the causality behind its use, from the fundamental principles of structure-activity relationships (SAR) to the practical execution of synthetic protocols, providing a comprehensive resource for researchers and scientists in the field.
I. The Molecular Blueprint: Physicochemical Properties and Synthetic Versatility
The strategic value of 3-Bromo-5-fluorobenzylamine hydrochloride in medicinal chemistry is rooted in its distinct physicochemical properties. The presence and positioning of the bromo and fluoro substituents on the aromatic ring are not arbitrary; they are deliberate choices that impart specific and advantageous characteristics to the molecule and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrClFN | ChemBK |
| Molecular Weight | 240.50 g/mol | ChemBK |
| Melting Point | 250-254 °C | ChemBK |
| Solubility | Soluble in water | ChemBK |
The fluorine atom, a small and highly electronegative element, is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its incorporation into a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atom can modulate the pKa of nearby functional groups and engage in favorable electrostatic interactions with protein targets, thereby increasing binding affinity.
The bromine atom, larger and more polarizable, serves as a versatile synthetic handle. It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening and SAR exploration. The strategic placement of the bromine and fluorine atoms also influences the overall electronic and lipophilic character of the molecule, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
II. Case Study: The Application of a 3-Bromo-5-fluorobenzyl Moiety in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
To illustrate the practical application of the 3-bromo-5-fluorobenzyl scaffold, we will examine its potential role in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[1]
The design of potent and selective DPP-4 inhibitors often involves the incorporation of a substituted benzyl group that can form key interactions within the active site of the enzyme. The unique electronic and steric properties of the 3-bromo-5-fluorobenzyl group make it an attractive candidate for this purpose.
A. Rationale for the 3-Bromo-5-fluorobenzyl Moiety in DPP-4 Inhibition
Structure-activity relationship studies of various DPP-4 inhibitors have revealed the importance of specific substitutions on the aromatic ring of the benzyl moiety. The presence of a halogen, such as bromine, at the para-position has been shown to enhance inhibitory potency.[2] This is attributed to the ability of the bromine atom to form favorable halogen bonds or other non-covalent interactions with amino acid residues in the S1 subsite of the DPP-4 active site. The trifluoromethyl group, another common substituent, has also been shown to improve potency, suggesting that electron-withdrawing groups in this region are beneficial.[2]
The 3-bromo-5-fluoro substitution pattern offers a unique combination of these desirable features. The bromine atom can engage in key interactions within the active site, while the fluorine atom can contribute to improved metabolic stability and potentially fine-tune the electronic properties of the aromatic ring to optimize binding.
B. Proposed Synthetic Pathway to Novel DPP-4 Inhibitors
The following is a proposed synthetic workflow for the generation of a library of novel DPP-4 inhibitors incorporating the 3-bromo-5-fluorobenzyl moiety. This pathway leverages the synthetic versatility of the starting material and allows for the exploration of a diverse chemical space.
Figure 1: Proposed workflow for the synthesis and screening of DPP-4 inhibitors.
C. Experimental Protocol: Synthesis of an N-(3-bromo-5-fluorobenzyl)-substituted pyrazole
This protocol details the first key step in the proposed synthetic pathway: the coupling of 3-Bromo-5-fluorobenzylamine hydrochloride with a heterocyclic core.
Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride
-
4-Formyl-1H-pyrazole
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-formyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM) is added 3-Bromo-5-fluorobenzylamine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(3-bromo-5-fluorobenzyl)-1H-pyrazol-4-yl)methanamine.
D. Structure-Activity Relationship (SAR) Analysis
The library of final compounds generated from the diversification step would be subjected to in vitro DPP-4 inhibition assays to determine their half-maximal inhibitory concentrations (IC₅₀). The resulting data would be analyzed to establish a structure-activity relationship, providing insights into the key structural features required for potent DPP-4 inhibition.
Hypothetical SAR Table:
| Compound | R Group (at bromo position) | DPP-4 IC₅₀ (nM) |
| 1a | -H | 500 |
| 1b | -Phenyl | 150 |
| 1c | -4-Methoxyphenyl | 80 |
| 1d | -3-Pyridyl | 120 |
| 1e | -Morpholine | 250 |
This hypothetical data suggests that substitution at the bromine position is well-tolerated and can lead to improved potency. The introduction of an aryl group, particularly one with an electron-donating substituent like a methoxy group, appears to be beneficial for activity.
III. Broader Applications and Future Perspectives
While the case study on DPP-4 inhibitors provides a specific example, the utility of 3-Bromo-5-fluorobenzylamine hydrochloride extends to a wide range of other therapeutic targets. The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to be readily derivatized makes it an ideal starting point for the synthesis of inhibitors for other enzyme families, such as kinases, as well as modulators for G-protein coupled receptors (GPCRs).
The strategic combination of the bromo and fluoro substituents provides a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds. The continued exploration of the chemical space accessible from this versatile building block is likely to yield novel therapeutic agents for a variety of diseases.
IV. Conclusion
3-Bromo-5-fluorobenzylamine hydrochloride is more than just a chemical reagent; it is a strategic asset in the modern drug discovery arsenal. Its unique combination of a reactive benzylamine handle and a strategically halogenated aromatic ring provides a robust platform for the synthesis of diverse and potent bioactive molecules. Through a detailed examination of its properties and a case study in the design of DPP-4 inhibitors, this guide has demonstrated the causality behind its selection and the practical methodologies for its application. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-designed building blocks like 3-Bromo-5-fluorobenzylamine hydrochloride will remain a cornerstone of successful drug discovery endeavors.
References
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- 3-Bromo-5-fluoroanisole: Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Science China Chemistry.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Application Notes and Protocols: The Strategic Use of 3-Bromo-5-difluoromethoxy-2- fluorophenol in the Synthesis of Novel Kinase Inhibitors. BenchChem.
- Medicinal Chemistry Perspectives on Recent Advances in Src Kinase Inhibitors as a Potential Target for the Development of Anticancer Agents: Biological Profile, Selectivity, Structure-Activity Rel
- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Neg
- "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design".
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.
- Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prost
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives and Rel
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Substituted phenethylamine. Wikipedia.
- Medicinal Chemistry of Modern Antibiotics. Thomas Hermann.
- Structural Activity Relationship of Evoxine and Related Furoquinoline Alkaloids: A Compar
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Bromo-5-fluorobenzylamine Hydrochloride
Introduction and Significance
3-Bromo-5-fluorobenzylamine hydrochloride is a crucial building block in medicinal and agricultural chemistry. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2][3] The presence of bromine and fluorine atoms provides specific steric and electronic properties, and the bromine atom, in particular, offers a reactive handle for further functionalization via cross-coupling reactions.[1]
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride, starting from the commercially available 3-bromo-5-fluorobenzonitrile. The core of this synthesis is the catalytic hydrogenation of the nitrile functional group, a robust and widely used transformation for the production of primary amines.[4][5] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product to ensure reproducibility and safety.
Chemical Principle and Reaction Mechanism
The conversion of a nitrile to a primary amine is a cornerstone of synthetic chemistry. While various reducing agents can accomplish this, catalytic hydrogenation offers high efficiency and cleaner reaction profiles. This protocol employs Raney® Nickel, a highly active and cost-effective sponge-metal catalyst, for this transformation.[6][7][8]
The overall reaction proceeds in two main stages:
-
Reduction of the Nitrile: The starting material, 3-bromo-5-fluorobenzonitrile, is subjected to catalytic hydrogenation. The reaction occurs on the surface of the Raney Nickel catalyst. The nitrile (C≡N) group is first reduced to an imine intermediate (C=NH), which is highly reactive.[5] To prevent the formation of secondary and tertiary amine byproducts—which can arise from the reaction of the primary amine product with the imine intermediate—the reaction conditions are optimized to ensure the imine is rapidly hydrogenated to the desired primary amine (-CH₂NH₂).[5][8]
-
Formation of the Hydrochloride Salt: The resulting free amine, 3-Bromo-5-fluorobenzylamine, is an oil that can be unstable and difficult to handle. Conversion to its hydrochloride salt by treatment with hydrochloric acid yields a stable, crystalline solid that is easier to purify, weigh, and store.
Overall Reaction Scheme:
-
Step 1: 3-bromo-5-fluorobenzonitrile → 3-Bromo-5-fluorobenzylamine (Catalytic Hydrogenation)
-
Step 2: 3-Bromo-5-fluorobenzylamine → 3-Bromo-5-fluorobenzylamine hydrochloride (Acid-Base Reaction)
Materials and Reagents
Proper characterization and sourcing of materials are critical for the success of the synthesis.
| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 3-bromo-5-fluorobenzonitrile | 179898-34-1 | C₇H₃BrFN | 200.01 | Starting Material. Purity ≥98%.[9][10][11] |
| Raney® Nickel (slurry in water) | 7440-02-0 | Ni | 58.69 | Catalyst. Highly pyrophoric when dry.[12] |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reaction Solvent. |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Reducing Agent. High purity grade. |
| Hydrochloric Acid (2M in Diethyl Ether) | 7647-01-0 | HCl | 36.46 | For salt formation. |
| Diatomaceous Earth (Celite®) | 61790-53-2 | SiO₂ | 60.08 | Filtration Aid. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for workup. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Solvent for precipitation and washing. |
Critical Safety and Handling Protocols (EHS)
Adherence to safety protocols is non-negotiable. This synthesis involves several hazardous materials and conditions.
-
3-bromo-5-fluorobenzonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[13] Standard PPE (lab coat, safety glasses, gloves) is required.
-
Raney® Nickel: This catalyst is the primary hazard. It is highly pyrophoric and can ignite spontaneously if it dries out in the air.[12][14][15] It is also a suspected carcinogen and can cause organ damage through prolonged exposure.[12]
-
ALWAYS keep Raney Nickel covered with water or the reaction solvent.[14]
-
Transfer the slurry using a spatula or pipette, ensuring it does not dry on the transfer tool.
-
Filtration must be performed carefully, keeping the filter cake wet.
-
Quench spent catalyst immediately and dispose of it as hazardous waste according to institutional guidelines.
-
-
Hydrogen Gas: This is an extremely flammable gas.[15] Ensure the reaction apparatus is leak-proof and operated in a well-ventilated fume hood away from ignition sources. Use non-sparking tools.[15]
-
Solvents: Methanol, ethyl acetate, and diethyl ether are flammable. Methanol is toxic. All solvent handling should be performed in a fume hood.
-
Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
All experimental steps must be performed inside a certified chemical fume hood by trained personnel wearing appropriate PPE.
Detailed Experimental Protocol
Part A: Catalytic Hydrogenation of 3-bromo-5-fluorobenzonitrile
-
Apparatus Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a heavy-walled flask equipped with a magnetic stir bar and a three-way stopcock connected to a vacuum line and a hydrogen-filled balloon).
-
Charging the Reactor:
-
To the hydrogenation vessel, add 3-bromo-5-fluorobenzonitrile (e.g., 10.0 g, 50.0 mmol).
-
Add anhydrous methanol (100 mL). Stir until the starting material is fully dissolved.
-
-
Catalyst Addition (Critical Step):
-
Weigh Raney® Nickel (approx. 1.0 g of the water-wet slurry) on a watch glass.
-
Carefully wash the catalyst with anhydrous methanol (3 x 10 mL) by decantation to remove the water. Do not allow the catalyst to become dry.
-
Immediately transfer the methanol-wet Raney Nickel slurry to the reaction vessel using a small amount of methanol to rinse the watch glass.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or maintain a positive pressure with a balloon).
-
Begin vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours at room temperature. Progress can also be monitored by TLC or LC-MS by carefully withdrawing a small aliquot.
-
Part B: Workup and Catalyst Removal
-
Depressurization and Purging: Once the reaction is complete, carefully vent the excess hydrogen pressure in the fume hood. Purge the vessel with an inert gas like nitrogen or argon.
-
Catalyst Filtration (Critical Step):
-
Prepare a filtration setup using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over filter paper.
-
Pre-wet the Celite® pad with methanol.
-
Under a gentle stream of nitrogen, carefully decant the reaction mixture onto the Celite® pad.
-
Crucially, ensure the Celite® pad and the filtered catalyst remain wet with methanol at all times to prevent ignition.
-
Wash the filtered catalyst cake with additional methanol (2 x 20 mL).
-
Immediately after filtration, the funnel containing the wet catalyst should be transferred to a separate beaker and quenched by slowly adding a large volume of water, followed by dilute acid.
-
-
Solvent Removal: Transfer the clear filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-fluorobenzylamine as an oil.
Part C: Hydrochloride Salt Formation and Isolation
-
Dissolution: Dissolve the crude amine oil in diethyl ether (100 mL). A small amount of insoluble material may be present; if so, filter the solution.
-
Acidification: While stirring the ethereal solution, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Check that the vapor above the solution is acidic using moist pH paper.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with fresh diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | 250-254 °C[16] |
| Purity (HPLC) | ≥98%[17] |
| ¹H NMR | Spectrum consistent with the structure of 3-Bromo-5-fluorobenzylamine hydrochloride. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine (C₇H₇BrFN), m/z ≈ 204/206. |
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 3-Bromo-5-fluorobenzylamine HCl.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. System leak. | 1. Use fresh, active Raney Nickel. Ensure it was not exposed to air. 2. Ensure a positive H₂ pressure is maintained. 3. Check all seals and connections on the apparatus. |
| Low Yield | 1. Mechanical loss during transfers. 2. Incomplete precipitation of the salt. 3. Product is partially soluble in the wash solvent. | 1. Ensure quantitative transfers. 2. Add HCl solution until precipitation is fully complete. Cool the solution in an ice bath to maximize recovery. 3. Minimize the volume of wash solvent used. |
| Product is an oil or gummy solid | 1. Impurities present. 2. Insufficient HCl added. | 1. Re-dissolve the product in a minimal amount of a polar solvent (like isopropanol) and precipitate by adding a non-polar solvent (like diethyl ether or hexanes). 2. Re-dissolve in ether and add more HCl solution. |
| Dark-colored product | Contamination from the catalyst (fine particles passed through the filter). | Re-filter the methanolic solution through a finer filter aid (e.g., a tighter Celite® pad or a membrane filter) before concentration and salt formation. |
References
-
Nagy, E., Tungler, A., & Kúsz, N. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 461-473. [Link]
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Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2010(1), 94-101. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]
-
Mebane, R. C., Gross, B. H., & Cunningham, K. L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Journal of Chemical Education, 78(3), 337. [Link]
-
Jagadeesh, R. V., & Beller, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ChemCatChem, 10(15), 3195-3207. [Link]
- Barnette, W. E. (1983). U.S. Patent No. 4,375,003. Washington, DC: U.S.
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156. [Link]
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Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
-
Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961-3963. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Raney Nickel. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Raney Nickel Alloy Material Safety Data Sheet. [Link]
-
Nagao, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 56(8), 2133-2137. [Link]
-
ResearchGate. (n.d.). Nitrile hydrogenation to primary amine. [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. [Link]
-
ChemBK. (n.d.). 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. [Link]
-
BIOFOUNT. (n.d.). 3-Bromo-5-fluorobenzylamine Hydrochloride. [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]
-
Capot Chemical. (n.d.). Specifications of (3-bromo-5-fluorophenyl)methanamine hydrochloride. [Link]
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Application Notes: Reaction Conditions for Coupling with 3-Bromo-5-fluorobenzylamine Hydrochloride
Introduction
3-Bromo-5-fluorobenzylamine hydrochloride is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive aryl bromide for cross-coupling, a nucleophilic benzylamine, and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for the synthesis of diverse molecular scaffolds. This guide provides an in-depth exploration of the critical parameters and detailed protocols for engaging this substrate in several classes of palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the unique challenges presented by this molecule, namely the management of the amine hydrochloride salt and the electronic effects of the substituents.
Critical Pre-Reaction Considerations: Unlocking Reactivity
Successful coupling reactions with 3-bromo-5-fluorobenzylamine hydrochloride hinge on addressing two key molecular features before the catalytic cycle can proceed efficiently.
In Situ Neutralization of the Hydrochloride Salt
The substrate is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated benzylamine is not nucleophilic and can interfere with the catalytic system. Therefore, in situ neutralization is the first and most critical step.
-
Causality: A stoichiometric amount of base is required to deprotonate the ammonium salt, liberating the free benzylamine. This free amine is the active species in certain reactions (like Buchwald-Hartwig amination of a different aryl halide) but can also be a complicating factor, acting as a potential ligand for the palladium catalyst. A careful choice of base is paramount.
-
Recommended Bases: Inorganic bases are generally preferred to avoid competitive N-arylation of a soluble organic base.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices for most coupling reactions. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reaction rates.[1]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in Suzuki and Buchwald-Hartwig reactions.[2]
-
Alkoxides (NaOt-Bu, KOt-Bu): Strong bases essential for many Buchwald-Hartwig aminations. However, their high reactivity requires strictly anhydrous conditions.[3]
-
It is crucial to use at least one equivalent of base for the neutralization, in addition to the amount required for the catalytic cycle itself (e.g., in Suzuki or Sonogashira couplings).
The Electronic Landscape of the Aryl Bromide
The electronic nature of the 3-bromo-5-fluorobenzyl moiety influences its reactivity in the key oxidative addition step of palladium-catalyzed reactions.
-
Fluorine's Influence: The strongly electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring. This effect facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.
-
Bromine's Role: Aryl bromides represent a "sweet spot" in terms of reactivity for cross-coupling. They are generally more reactive than aryl chlorides and more cost-effective and stable than aryl iodides, making them ideal partners for a wide range of coupling reactions.[4][5]
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for the most common and synthetically valuable cross-coupling reactions involving 3-bromo-5-fluorobenzylamine.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures.[1][6]
Detailed Protocol: Synthesis of 3-Aryl-5-fluorobenzylamine
-
Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (3.0 eq)
-
Solvent: Dioxane/Water (4:1 v/v) or 2-MeTHF/Water (10:1 v/v)[1]
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorobenzylamine hydrochloride, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust, commercially available catalysts effective for a wide range of aryl bromides.[2] |
| Ligand | PPh₃, dppf (part of catalyst) | Provides catalyst stability and promotes reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Neutralizes HCl salt and activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic system solubilizes both organic and inorganic reagents.[1] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
Visual Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of the substrate's aryl bromide with a different amine.[7][8] This is distinct from using the substrate's own benzylamine group as the nucleophile.
-
Expert Insight: The presence of the free benzylamine in the reaction mixture (after neutralization) can lead to competitive self-coupling or catalyst inhibition. Therefore, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly recommended as they promote the desired coupling over side reactions.[9]
Detailed Protocol: Synthesis of 3-Amino-5-fluorobenzylamine Derivatives
-
Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq)
-
Amine coupling partner (primary or secondary, 1.1-1.3 eq)
-
Palladium Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)
-
Base: NaOt-Bu or K₃PO₄ (2.5-3.0 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
-
-
Procedure:
-
Inside a glovebox, add the palladium precatalyst, base, and a stir bar to a flame-dried vial.
-
Add the 3-bromo-5-fluorobenzylamine hydrochloride and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Data Summary: Typical Buchwald-Hartwig Reaction Conditions
| Parameter | Condition | Rationale & Reference |
| Catalyst | RuPhos Pd G3, BrettPhos Pd G3 | Highly active precatalysts with bulky ligands that promote C-N coupling for challenging substrates.[9] |
| Ligand | RuPhos, BrettPhos (part of precatalyst) | Sterically hindered ligands accelerate reductive elimination and prevent catalyst inhibition.[9] |
| Base | NaOt-Bu, K₃PO₄ | Strong base is required to deprotonate the amine nucleophile.[3] |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic solvents are necessary, especially when using alkoxide bases. |
| Temperature | 90-110 °C | Higher temperatures are often needed to drive C-N bond formation. |
| Catalyst Loading | 1-3 mol% | These highly active catalysts allow for lower loadings. |
Sonogashira Coupling: For C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, a key transformation for accessing many pharmaceutical intermediates.[10] Copper-free conditions are often preferred to avoid issues with copper acetylide homocoupling and to simplify purification.[4]
Detailed Protocol: Synthesis of 3-Alkynyl-5-fluorobenzylamine
-
Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4-6 mol%)[4]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Solvent: DMF or Acetonitrile (anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-5-fluorobenzylamine hydrochloride.
-
Add the anhydrous solvent, followed by the base (TEA or DIPEA). Stir for 10 minutes to ensure neutralization.
-
Add the terminal alkyne, followed by the palladium catalyst system.
-
Heat the reaction to a temperature between room temperature and 60 °C. The electron-deficient nature of the aryl bromide often allows for milder conditions.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Visual Logic: General Palladium Cross-Coupling Cycle
Caption: General Catalytic Cycle for Pd Cross-Coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Insufficient base; Inactive catalyst; Low temperature. | Increase base equivalents (to 3-4 eq); Use a fresh bottle of catalyst or a more active precatalyst; Increase reaction temperature in 10 °C increments. |
| Decomposition of Starting Material | Base too strong; Temperature too high. | For sensitive substrates, switch from an alkoxide base to K₃PO₄ or Cs₂CO₃.[11] Reduce reaction temperature. |
| Formation of Homocoupled Products | (Suzuki) Protodeboronation; (Sonogashira) Glaser coupling. | Ensure rigorous degassing of solvents; For Sonogashira, use copper-free conditions.[12] |
| Reductive Dehalogenation (Ar-H formation) | Presence of water/protons; Ligand choice. | Use strictly anhydrous conditions and solvents; Switch to a bulkier, more electron-rich phosphine ligand. |
Conclusion
3-Bromo-5-fluorobenzylamine hydrochloride is a powerful synthetic intermediate whose full potential can be realized through the careful application of modern cross-coupling chemistry. Success is predicated on the initial in situ neutralization of the hydrochloride salt and the selection of a catalyst system—particularly the ligand—that is well-suited to the specific transformation and tolerant of the free benzylamine moiety. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and efficiently incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- Ghorai, S., & Gunanathan, C. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
-
Jahjah, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available at: [Link]
-
Gligorich, K. M., & Toste, F. D. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health. Available at: [Link]
-
Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]
-
Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Available at: [Link]
-
Dherange, B. D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
-
Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Various Authors. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]
-
Organic Chemistry Division. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Royal Society of Chemistry. Available at: [Link]
-
Wang, Z., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]
-
Various Authors. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Note: 3-Bromo-5-fluorobenzylamine Hydrochloride as a Versatile Building Block in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-Bromo-5-fluorobenzylamine hydrochloride in the synthesis of pharmaceutical intermediates.
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Bromo-5-fluorobenzylamine hydrochloride emerges as a critical intermediate, offering a unique combination of reactive sites and modulating functional groups. Its structure, featuring a benzylamine core functionalized with bromine and fluorine atoms, provides a trifecta of synthetic advantages. The primary amine serves as a key nucleophile for constructing amides, sulfonamides, and other core structures found in pharmaceuticals. The bromine atom acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Concurrently, the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final drug candidate.
This document serves as a technical guide, providing field-proven insights and detailed protocols for the effective utilization of 3-Bromo-5-fluorobenzylamine hydrochloride in synthetic workflows.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its successful and safe application in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrClFN | [1][2] |
| Molecular Weight | 240.50 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 250-254 °C | [1] |
| Solubility | Soluble in water | [1] |
| MDL Number | MFCD00143094 | [2] |
Safety & Handling:
3-Bromo-5-fluorobenzylamine hydrochloride is an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3][4] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (meeting EN 166 standard), and a lab coat.[3][5]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.[3][5]
-
Skin: Wash off with soap and plenty of water.[3][5] If skin irritation occurs, get medical advice.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]
-
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[3] The compound should be protected from moisture.[3]
Core Application: N-Acylation for Amide Synthesis
One of the most fundamental and widespread applications of 3-Bromo-5-fluorobenzylamine is its use as a nucleophile in N-acylation reactions to form substituted benzamides. Amide bonds form the backbone of countless approved drugs. The benzylamine moiety readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (activated with coupling agents) to yield stable amide products.
The hydrochloride salt form of the amine must first be neutralized in situ to liberate the free nucleophilic amine. This is typically achieved with a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or a mild inorganic base like sodium bicarbonate. The choice of base is critical to avoid side reactions with the acylating agent.
Workflow for N-Acylation
The following diagram outlines the typical laboratory workflow for the N-acylation of 3-Bromo-5-fluorobenzylamine hydrochloride.
Caption: General workflow for N-acylation.
Detailed Protocol: Synthesis of N-(3-Bromo-5-fluorobenzyl)benzamide
This protocol details the synthesis of a representative amide intermediate.
Causality Behind Choices:
-
Solvent (DCM): Dichloromethane is chosen for its inertness and ability to dissolve both the amine salt (after neutralization) and the acylating agent. Its low boiling point facilitates easy removal post-reaction.
-
Base (Triethylamine): TEA is a common, non-nucleophilic organic base that effectively neutralizes the HCl salt to free the primary amine. It forms triethylammonium chloride, which is often insoluble in DCM and can be filtered off, or is easily removed during the aqueous work-up.
-
Temperature Control (0 °C): The initial reaction is conducted at 0 °C to control the exothermicity of the acylation, minimizing potential side reactions and degradation.
Reaction Scheme:
Caption: N-acylation of 3-Bromo-5-fluorobenzylamine.
Materials & Reagents:
-
3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) & Hexanes (for chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-fluorobenzylamine hydrochloride (e.g., 2.40 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DCM (50 mL) and cool the resulting suspension to 0 °C using an ice-water bath.
-
Neutralization: While stirring, slowly add triethylamine (1.53 mL, 11.0 mmol) to the suspension. Stir the mixture at 0 °C for 20 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Acylation: In a separate flask, dissolve benzoyl chloride (1.22 mL, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring amine solution at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by slowly adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and increasing to 30%).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, N-(3-Bromo-5-fluorobenzyl)benzamide, as a white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results & Data Validation
The successful synthesis should yield a product with the expected characteristics. This data provides a benchmark for validating the experimental outcome.
| Parameter | Expected Value |
| Product | N-(3-Bromo-5-fluorobenzyl)benzamide |
| Theoretical Yield | 3.10 g (for a 10.0 mmol scale) |
| Typical Actual Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expect characteristic peaks for aromatic protons, a doublet for the benzylic CH₂, and a broad singlet for the N-H proton. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z ≈ 310.0/312.0 (isotopic pattern for Br). |
Conclusion
3-Bromo-5-fluorobenzylamine hydrochloride is a high-value, versatile reagent for constructing complex pharmaceutical intermediates. Its strategic incorporation into a synthetic route provides multiple avenues for molecular elaboration and property modulation. The protocol described herein for N-acylation represents a fundamental, robust, and reproducible method that can be adapted for a wide range of acylating agents. Proper attention to safety, reaction conditions, and purification techniques, as outlined in this guide, will ensure the successful and efficient use of this important building block in drug discovery and development programs.
References
- 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
- 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE - ChemBK. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 12).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- What is the synthesis method of 3-Bromobenzylamine and its applications? - Guidechem. (n.d.).
- 77771-03-0 | 3-Bromo-4-fluorobenzylamine hydrochloride - Aromsyn Co.,Ltd. (n.d.).
- 4-Bromo-2-fluorobenzylamine hydrochloride - CymitQuimica. (2023, July 5).
- 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
Sources
Application Notes and Protocols for 3-Bromo-5-fluorobenzylamine Hydrochloride in Agrochemical Research
Introduction: The Strategic Value of the 3-Bromo-5-fluorobenzylamine Scaffold in Agrochemical Discovery
In the continuous effort to develop next-generation crop protection agents that are both highly effective and environmentally sound, the strategic selection of molecular building blocks is paramount. Halogenated aromatic compounds, in particular, have become indispensable in modern agrochemical design.[1] The introduction of halogen atoms, such as fluorine and bromine, into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] This often translates to enhanced biological activity and improved pharmacokinetic profiles of the final active ingredient.[2]
3-Bromo-5-fluorobenzylamine hydrochloride is a uniquely functionalized building block poised for significant application in agrochemical synthesis. Its structure offers a trifecta of strategic advantages:
-
Fluorine Substitution: The fluorine atom at the 5-position can increase the metabolic stability of the benzene ring and enhance the binding interactions with target enzymes, a common strategy in designing potent bioactive molecules.[4]
-
Bromine as a Reactive Handle: The bromine atom at the 3-position serves as a versatile synthetic handle. It provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore the chemical space and optimize structure-activity relationships (SAR).
-
Primary Amine Functionality: The benzylamine group is a key nucleophilic center, ideal for constructing a wide array of nitrogen-containing heterocyclic systems, which are prevalent in many commercial herbicides, fungicides, and insecticides.
This guide provides detailed application notes and protocols for leveraging 3-Bromo-5-fluorobenzylamine hydrochloride as a core scaffold in the synthesis and screening of novel agrochemical candidates.
Application Note 1: Synthesis of Novel N-Benzyl Pyrazole Carboxamide Fungicide Candidates
Rationale: The N-aryl-pyrazole carboxamide scaffold is a well-established and highly successful pharmacophore in the fungicide market, famously targeting the succinate dehydrogenase (SDH) enzyme. By utilizing 3-Bromo-5-fluorobenzylamine hydrochloride, we can synthesize novel analogues where the critical N-benzyl group is decorated with a bromo-fluoro substitution pattern, potentially leading to new intellectual property and differentiated biological activity.
The following protocol details a representative two-step synthesis of a novel pyrazole carboxamide derivative.
Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide
Step 1: Synthesis of 1-(3-bromo-5-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Reagents and Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure: a. Amine Neutralization: Dissolve 3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq) in a 1:1 mixture of water and EtOAc. Add 1M NaOH (aq) dropwise while stirring until the pH of the aqueous layer is ~10-11. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free base, 3-bromo-5-fluorobenzylamine. b. Pyrazole Ring Formation (Gould-Jacobs reaction analogue): In a round-bottom flask, combine the free benzylamine (1.0 eq) and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. c. Cyclization: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq). Heat to reflux for an additional 8-12 hours. d. Saponification: After cooling, add a solution of NaOH (3.0 eq) in water/ethanol and reflux for 2-4 hours until TLC indicates complete hydrolysis of the ester. e. Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the target carboxylic acid.
Step 2: Amide Coupling to form N-Aryl-1-(3-bromo-5-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Reagents and Materials:
-
Product from Step 1
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Aniline derivative (e.g., 2,6-dichloroaniline)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Silica gel for column chromatography
-
-
Procedure: a. Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5 eq). Stir at room temperature for 2-3 hours until the solution becomes clear. Remove excess SOCl₂ in vacuo. b. Amide Formation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. In a separate flask, dissolve the desired aniline derivative (e.g., 2,6-dichloroaniline, 1.1 eq) and triethylamine (1.5 eq) in DCM. Add the aniline solution dropwise to the acid chloride solution. c. Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. d. Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final N-Aryl pyrazole carboxamide.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for a novel pyrazole carboxamide fungicide candidate.
Application Note 2: Protocol for Primary Herbicidal Activity Screening
Rationale: To efficiently assess the potential of novel compounds derived from 3-Bromo-5-fluorobenzylamine hydrochloride, a robust and reproducible primary screening protocol is essential. This protocol describes a pre-emergence herbicidal assay using representative monocot and dicot plant species. The objective is to identify compounds that inhibit seed germination or early seedling growth.
Experimental Protocol: Pre-Emergence Herbicidal Assay
-
Materials and Equipment:
-
Test compounds (dissolved in acetone or DMSO)
-
Seeds of representative species (e.g., Echinochloa crus-galli (barnyard grass - monocot), Amaranthus retroflexus (redroot pigweed - dicot))
-
96-well microplates or petri dishes
-
Agar or sand substrate
-
Pipettes, sterile water, surfactant (e.g., Tween-20)
-
Growth chamber with controlled light, temperature, and humidity
-
Image analysis software or calipers for measurement.
-
-
Procedure: a. Substrate Preparation: Prepare a 0.5% agar solution in water and autoclave. While still molten, dispense 1 mL into each well of a 96-well plate. Alternatively, fill petri dishes with a defined amount of sterile sand moistened with water. b. Seed Plating: Place 3-5 seeds of a single indicator species onto the surface of the substrate in each well/dish. c. Test Compound Application: i. Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO). ii. Create a series of dilutions. For a primary screen, a single high concentration (e.g., 100-200 ppm) is often used. iii. Prepare the final application solution in water containing a small amount of the organic solvent (e.g., <1%) and a surfactant (e.g., 0.025% Tween-20). iv. Apply a precise volume (e.g., 100 µL) of the test solution evenly over the seeds. d. Controls: i. Negative Control: Treat seeds with the application solution containing only the solvent and surfactant (no test compound). ii. Positive Control: Treat seeds with a known commercial herbicide (e.g., Glyphosate, Atrazine) at an effective concentration. e. Incubation: Place the plates/dishes in a controlled growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days. f. Assessment: i. Measure the root length and/or shoot length of the seedlings. ii. Calculate the percent inhibition relative to the negative control: % Inhibition = (1 - (Mean length of treated seedlings / Mean length of control seedlings)) * 100 iii. A compound is often considered a "hit" if it shows >70% inhibition in a primary screen.
Illustrative Data Presentation
The results of a primary screen can be summarized in a table for clear comparison.
| Compound ID | Test Conc. (ppm) | Monocot (E. crus-galli) % Root Inhibition | Dicot (A. retroflexus) % Root Inhibition | Visual Phytotoxicity Score (0-5) |
| N-Aryl-PC-001 | 100 | 15% | 85% | 4 (Severe chlorosis in dicot) |
| N-Aryl-PC-002 | 100 | 92% | 88% | 5 (Growth completely inhibited) |
| Negative Control | N/A | 0% | 0% | 0 (Healthy growth) |
| Positive Control | 50 | 98% | 99% | 5 (Growth completely inhibited) |
Note: Data is illustrative and represents potential outcomes.
Visualization of Screening Workflow
Caption: Workflow for a primary pre-emergence herbicidal activity screen.
Conclusion and Future Directions
3-Bromo-5-fluorobenzylamine hydrochloride represents a high-potential starting material for the discovery of novel agrochemicals. The strategic placement of its functional groups enables the efficient synthesis of diverse chemical libraries, particularly targeting proven agrochemical scaffolds like pyrazole carboxamides. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating new chemical entities. Subsequent research should focus on exploring various substitutions on the aniline coupling partner and leveraging the bromine atom for post-synthesis diversification to build a comprehensive structure-activity relationship profile and identify candidates with superior potency and desired selectivity.
References
Application Note: Protocols for the Selective N-Alkylation of 3-Bromo-5-fluorobenzylamine
Introduction: The Strategic Importance of N-Alkylated Benzylamines
3-Bromo-5-fluorobenzylamine is a key synthetic intermediate in pharmaceutical and agrochemical research. The presence of bromine and fluorine atoms on the phenyl ring provides distinct physicochemical properties and metabolic stability, while the bromine atom serves as a versatile handle for further functionalization, such as cross-coupling reactions. The primary amine moiety is a critical site for modification, and its N-alkylation is a fundamental transformation for generating libraries of novel compounds with diverse biological activities.[1]
However, the N-alkylation of primary amines is not without its challenges. Direct alkylation with alkyl halides can often lead to poor selectivity, resulting in mixtures of mono- and di-alkylated products, which complicates purification and reduces yields.[2][3][4] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material.[3] Furthermore, starting from the hydrochloride salt necessitates an initial neutralization step to generate the nucleophilic free amine.
This application note provides two robust and reliable protocols for the selective mono-N-alkylation of 3-Bromo-5-fluorobenzylamine hydrochloride, designed for researchers in drug development and organic synthesis. We will detail:
-
Protocol A: Direct Alkylation with Alkyl Halides , a classic SN2 approach with strategies to control selectivity.
-
Protocol B: Reductive Amination , a highly selective and versatile one-pot method that effectively prevents over-alkylation.[5][6]
Each protocol is presented with a mechanistic rationale, step-by-step instructions, and key considerations for successful execution and purification.
Foundational Concepts and Mechanistic Considerations
Handling the Hydrochloride Salt
The starting material, 3-Bromo-5-fluorobenzylamine hydrochloride, exists as an ammonium salt. In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, the first step in any N-alkylation procedure must be the deprotonation of the ammonium salt to liberate the free primary amine. This is typically achieved by adding a suitable base. The choice of base is critical and depends on the chosen alkylation method.
Mechanism I: Direct Alkylation via SN2 Reaction
Direct alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The free amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. An additional equivalent of base is required to neutralize the hydrogen halide (HX) generated during the reaction, preventing the protonation and deactivation of the remaining amine. The primary challenge, as noted, is the potential for the more nucleophilic secondary amine product to compete with the starting material for the alkyl halide, leading to the formation of a tertiary amine byproduct.[3]
Mechanism II: Reductive Amination
Reductive amination is a powerful strategy that circumvents the issue of over-alkylation.[8] It is a two-stage process that typically occurs in a single reaction vessel:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, with the concurrent loss of a water molecule.[9]
-
In-Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine C=N bond to a C-N single bond, yielding the desired secondary amine.[5][9]
Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[5][8] This method's high selectivity for mono-alkylation makes it a preferred choice in modern organic synthesis.[6][10]
Protocol A: Direct N-Alkylation with an Alkyl Halide
This protocol is a straightforward method for introducing an alkyl group. It is most effective when precise control over mono-alkylation is less critical or when using a large excess of the primary amine to statistically favor the desired reaction.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| 3-Bromo-5-fluorobenzylamine hydrochloride | Starting Material | ≥98% Purity |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Alkylating Agent | Reagent Grade |
| Potassium Carbonate (K₂CO₃), anhydrous | Base (for neutralization and scavenging HX) | ≥99% Purity |
| Acetonitrile (MeCN) or DMF, anhydrous | Reaction Solvent | Anhydrous Grade |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Saturated Aqueous NaCl (Brine) | Washing Agent | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous, Granular |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Experimental Workflow: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Rationale: Two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the H-X produced during the alkylation.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M. Stir the suspension for 15-20 minutes at room temperature to ensure complete neutralization to the free amine.
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice-water bath. Add the alkyl halide (1.0-1.1 eq) dropwise via syringe over 5-10 minutes.[5]
-
Rationale: A slight excess of the alkyl halide ensures full conversion of the amine, but a large excess should be avoided to minimize di-alkylation. Dropwise addition at low temperature helps control any initial exotherm.
-
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting material and the appearance of the mono-alkylated product spot. Note the potential formation of a less polar di-alkylated byproduct.
-
Work-up: Upon completion, filter off the inorganic salts (K₂CO₃ and KX) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.[5] Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with ethyl acetate (3x).[11] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure mono-N-alkylated product.[5]
Protocol B: N-Alkylation via Reductive Amination
This is the preferred protocol for achieving high yields of selectively mono-alkylated products and is compatible with a wide range of aldehydes and ketones.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| 3-Bromo-5-fluorobenzylamine hydrochloride | Starting Material | ≥98% Purity |
| Aldehyde or Ketone | Alkylating Precursor | Reagent Grade |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective Reducing Agent | ≥97% Purity |
| Triethylamine (Et₃N) or DIPEA | Non-nucleophilic Base | Reagent Grade |
| Dichloromethane (DCM), anhydrous | Reaction Solvent | Anhydrous Grade |
| Saturated Aqueous NaHCO₃ | Quenching Agent | N/A |
| Saturated Aqueous NaCl (Brine) | Washing Agent | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous, Granular |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Experimental Workflow: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add 3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.0-1.2 eq), and anhydrous dichloromethane (to ~0.2 M).[5]
-
Neutralization: Add triethylamine (1.1 eq) to the suspension and stir at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours at room temperature to facilitate the formation of the imine intermediate.[5] For less reactive carbonyls, this step can be extended.
-
Rationale: This allows the equilibrium between the amine/carbonyl and the imine/water to be established before the reduction step.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. A slight effervescence may be observed.[5]
-
Rationale: NaBH(OAc)₃ is a mild and selective hydride donor, perfect for reducing the iminium ion in the presence of the unreacted carbonyl compound.[8]
-
-
Reaction Progress: Continue stirring the reaction at room temperature for 2-24 hours until the starting material is consumed, as determined by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stir vigorously for 20-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure secondary amine.[5]
Troubleshooting and Key Insights
-
Low Conversion (Protocol A): If direct alkylation stalls, consider switching to a more polar aprotic solvent like DMF. Alternatively, using a more reactive alkyl halide (Iodide > Bromide > Chloride) can increase the reaction rate. Gentle heating is also effective but may increase the rate of di-alkylation.
-
Persistent Over-alkylation (Protocol A): If di-alkylation is a persistent issue, Protocol B (Reductive Amination) is the strongly recommended alternative. If direct alkylation must be used, try using a 2 to 3-fold excess of the starting amine relative to the alkyl halide.
-
Incomplete Imine Formation (Protocol B): For sterically hindered or electron-poor ketones, imine formation can be slow. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium forward.[5]
-
Purification: The N-alkylated products are basic. During column chromatography, tailing can sometimes be an issue. Pre-treating the silica gel with 1% triethylamine in the eluent system or using a basic-washed silica can improve peak shape and separation.
Conclusion
The N-alkylation of 3-Bromo-5-fluorobenzylamine is a critical step in the synthesis of advanced intermediates for drug discovery. Direct alkylation offers a rapid, classical approach, which can be effective if di-alkylation can be controlled or tolerated. However, for superior selectivity, broader substrate scope, and consistently high yields of mono-alkylated products, reductive amination is the more modern and robust methodology. By selecting the appropriate protocol based on the specific alkyl group to be installed and the desired level of purity, researchers can efficiently generate diverse libraries of N-substituted benzylamines for further investigation.
References
-
University of Calgary. (n.d.). Alkylation of Amines. [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
-
ResearchGate. (2011). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. (2021). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
- Google Patents. (1945).
- Google Patents. (1975).
-
Harvard University. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
scale-up synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride
An Application Note for the Scale-Up Synthesis of 3-Bromo-5-fluorobenzylamine Hydrochloride
Abstract
This application note provides a comprehensive guide for the , a critical building block in the development of novel pharmaceuticals and agrochemicals. Moving from laboratory-scale synthesis to pilot or industrial production presents significant challenges, including reaction control, process safety, and product purity. This document outlines a robust and scalable synthetic route commencing from 3-Bromo-5-fluorobenzaldehyde via a one-pot reductive amination process. We delve into the rationale behind methodological choices, offer detailed, step-by-step protocols, and address critical aspects of process optimization, safety, and analytical validation to ensure a reproducible and efficient manufacturing process.
Introduction and Strategic Overview
3-Bromo-5-fluorobenzylamine hydrochloride is a key intermediate whose structural motifs are integral to a variety of biologically active molecules. The presence of bromine and fluorine atoms provides unique properties for modulating metabolic stability, binding affinity, and bioavailability. The primary challenge in its large-scale production is not merely the amplification of a laboratory procedure but the development of a fundamentally safe, economical, and environmentally conscious process.
Factors such as heat management, reagent addition rates, and waste stream composition, which are manageable at the gram scale, become critical engineering considerations at the kilogram or ton scale.[1] This guide focuses on a reductive amination strategy, a cornerstone of industrial amine synthesis, prized for its efficiency and adaptability to large-scale equipment.
Comparative Analysis of Synthetic Routes
Several pathways can lead to the target compound. The selection of an optimal route for scale-up hinges on factors like starting material cost, process safety, atom economy, and overall yield.
| Route | Starting Material | Key Transformation | Advantages | Disadvantages for Scale-Up |
| A (Recommended) | 3-Bromo-5-fluorobenzaldehyde | Reductive Amination | High efficiency, often a one-pot process, uses common industrial reagents (H₂, Pd/C), good control over impurities.[2][3] | Requires specialized high-pressure hydrogenation equipment; catalyst handling and recovery. |
| B | 3-Bromo-5-fluorobenzonitrile | Nitrile Reduction | Direct conversion to the amine.[4][5] | Often requires powerful, hazardous, and expensive reducing agents (e.g., LiAlH₄, Borane complexes); potential for over-reduction or side reactions.[6] |
| C | 3-Bromo-5-fluorobenzyl bromide | Nucleophilic Substitution | Straightforward reaction. | Starting material is a potent lachrymator; cyanide reagents are highly toxic; often results in complex purification.[7] |
Based on this analysis, Route A (Reductive Amination) is selected for its superior scalability, safety profile when using catalytic hydrogenation, and economic viability.
Process Workflow Diagram
The chosen synthetic pathway is visualized below, outlining the transformation from the starting aldehyde to the final hydrochloride salt.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-5-fluorobenzyl alcohol | 216755-56-5 | Benchchem [benchchem.com]
- 3. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
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- 6. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 7. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Yield of 3-Bromo-5-fluorobenzylamine
Potential Causes & Solutions
-
Inefficient Imine Formation (Reductive Amination Route): The initial condensation of 3-bromo-5-fluorobenzaldehyde with an ammonia source to form the imine is a critical equilibrium-driven step.[1]
-
Solution:
-
pH Optimization: The reaction is often most effective at a weakly acidic pH (around 4-6). This protonates the carbonyl group, making it more electrophilic, while not fully protonating the amine, thus maintaining its nucleophilicity.[1] Consider adding a catalytic amount of a mild acid like acetic acid.
-
Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. To drive the equilibrium towards the product, it is crucial to remove this water as it forms. This can be achieved by using a dehydrating agent such as molecular sieves (3Å or 4Å) or by performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).[2]
-
Pre-formation of the Imine: In some cases, it may be beneficial to mix the aldehyde and the amine in the solvent and stir for a period (e.g., 30 minutes to several hours) to allow for imine formation before adding the reducing agent.[1] The progress of imine formation can be monitored by techniques like TLC or NMR spectroscopy.[1]
-
-
-
Decomposition or Inactivity of the Reducing Agent: Hydride reducing agents can be sensitive to moisture and acidic or basic conditions.
-
Solution:
-
Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Select a Robust Reducing Agent: For reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is tolerant of mildly acidic conditions and is less likely to reduce the starting aldehyde.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also selective for the iminium ion at a mildly acidic pH.[5]
-
Check Reagent Quality: If using reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF, BH₃·SMe₂), ensure they are fresh and have been stored properly to prevent decomposition.[6][7]
-
-
-
Side Reactions:
-
Aldehyde Reduction (Reductive Amination): A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting 3-bromo-5-fluorobenzaldehyde to the corresponding alcohol, especially if the imine formation is slow.[4]
-
Solution: Use a milder reducing agent that is more selective for the imine or iminium ion, such as NaBH(OAc)₃ or NaBH₃CN.[5]
-
-
Over-alkylation (Both Routes): The newly formed primary amine can react with the starting aldehyde (in reductive amination) or an imine intermediate to form secondary and tertiary amines.[6]
-
Solution:
-
For reductive amination, using a large excess of the ammonia source can help to minimize this.
-
For nitrile reduction via catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can suppress the formation of secondary and tertiary amine byproducts.[6]
-
-
-
Problem 2: Product is an Oil and Difficult to Crystallize as the Hydrochloride Salt
Potential Causes & Solutions
-
Presence of Impurities: Oily products that are difficult to crystallize often contain impurities that disrupt the crystal lattice formation.[8]
-
Solution:
-
Purify the Free Base: Before attempting to form the hydrochloride salt, purify the crude 3-bromo-5-fluorobenzylamine free base. This can be done by column chromatography on silica gel or by an acid-base extraction.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the purified free base back into an organic solvent.[1]
-
Trituration: Try dissolving the oily product in a small amount of a suitable solvent and then adding a non-polar solvent (like hexane) dropwise to induce precipitation or crystallization.[8]
-
-
-
Incorrect Stoichiometry of HCl: Adding too much or too little hydrochloric acid can affect crystallization.
-
Solution:
-
Controlled Addition: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor for the formation of a precipitate.
-
Use Gaseous HCl: For very pure, crystalline product, bubbling dry HCl gas through a solution of the free base can provide excellent results.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: reductive amination of 3-bromo-5-fluorobenzaldehyde or reduction of 3-bromo-5-fluorobenzonitrile?
Both routes are viable, and the choice may depend on the availability of starting materials, safety considerations, and the scale of the reaction.
| Feature | Reductive Amination | Nitrile Reduction |
| Starting Material | 3-Bromo-5-fluorobenzaldehyde[10][11] | 3-Bromo-5-fluorobenzonitrile[12][13] |
| Reagents | Ammonia source, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[3][5] | Strong reducing agent (e.g., LiAlH₄, BH₃·THF) or catalytic hydrogenation[6][14] |
| Pros | Milder conditions, often one-pot, good functional group tolerance.[4] | Can be very high yielding. |
| Cons | Potential for side reactions like aldehyde reduction or over-alkylation.[4] | Often requires stronger, more hazardous reagents (e.g., pyrophoric LiAlH₄).[14] Catalytic hydrogenation may require specialized high-pressure equipment.[6] |
Q2: What are the recommended reaction conditions for the reductive amination route?
A typical procedure involves dissolving 3-bromo-5-fluorobenzaldehyde and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) in an anhydrous solvent like methanol or 1,2-dichloroethane (DCE).[3] Acetic acid can be added to catalyze imine formation. After stirring for a period to allow for imine formation, a reducing agent like sodium triacetoxyborohydride is added portion-wise.[3] The reaction is typically stirred at room temperature until completion.
Q3: What are the key safety precautions when using LiAlH₄ for nitrile reduction?
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent.
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents to release hydrogen gas, which is flammable. All glassware must be oven-dried, and anhydrous solvents must be used under an inert atmosphere.
-
Controlled Quenching: The reaction must be quenched carefully by the slow, portion-wise addition of a quenching agent (e.g., ethyl acetate, followed by water or an aqueous solution of NaOH) at a low temperature (e.g., 0 °C).[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to clearly separate the starting material, any intermediates, and the product. The spots can be visualized under UV light and/or by staining with a suitable agent like ninhydrin (for amines) or potassium permanganate.
Q5: How do I perform the final workup and isolation of the hydrochloride salt?
-
Quench the Reaction: Carefully quench any remaining reducing agent as described in the chosen protocol.
-
Extraction of the Free Base: After quenching, an aqueous workup is typically performed. The pH is adjusted to be basic (pH > 10) to ensure the product is in its free amine form. The product is then extracted into an organic solvent.[16]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude free base.
-
Formation of the Hydrochloride Salt: The crude or purified free base is dissolved in a suitable solvent, and a solution of HCl is added to precipitate the hydrochloride salt.[16] The solid is then collected by filtration, washed with a small amount of cold solvent, and dried.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde
This protocol is a general guideline and may require optimization.
-
To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq.) in anhydrous methanol (0.2 M) under an inert atmosphere, add ammonium acetate (5-10 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions. Be cautious of gas evolution (hydrogen).[2]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to be basic (pH > 10) with an aqueous base (e.g., 1M NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry to obtain 3-Bromo-5-fluorobenzylamine hydrochloride.
Protocol 2: Reduction of 3-Bromo-5-fluorobenzonitrile with LiAlH₄
Caution: This reaction involves highly reactive reagents and must be performed with strict adherence to safety protocols.
-
To a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq.) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).[14]
-
Cool the reaction mixture to 0 °C and quench by the sequential, slow dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a granular white precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Follow steps 10-11 from Protocol 1 for the formation and isolation of the hydrochloride salt.
Visualizations
Caption: General workflow for reductive amination.
Caption: Troubleshooting decision tree for low yield.
References
-
WordPress. Reductive Amination. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]
-
PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available from: [Link]
-
BioOne Complete. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Available from: [Link]
-
Scribd. Failed Home Synthesis of Benzylamine, Writeup With Pictures. Available from: [Link]
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PrepChem.com. Preparation of benzylamine. Available from: [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
-
ResearchGate. The Gabriel Synthesis of Benzylamine. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
-
Reddit. Nitrile reduction issues : r/chemistry. Available from: [Link]
-
Oakwood Chemical. 3-Bromo-5-fluorobenzaldehyde. Available from: [Link]
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PubChem. 3-Bromo-5-fluorobenzonitrile. Available from: [Link]
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PubChem. 3-Bromo-5-fluorobenzaldehyde. Available from: [Link]
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Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Available from: [Link]
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Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available from: [Link]
-
Chemistry Stack Exchange. Byproducts of LiAlH4 reduction of amides. Available from: [Link]
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ChemBK. 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. Available from: [Link]
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available from: [Link]
-
PubChem. 3-Bromo-5-hydroxybenzonitrile. Available from: [Link]
-
PubChem. 3-Bromo-5-fluorobenzotrifluoride. Available from: [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Available from: [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. Available from: [Link]
-
Reddit. Only one nitrile reduced to amine with LiAlH4 : r/Chempros. Available from: [Link]
-
ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Available from: [Link]
- Google Patents. US8496892B2 - Hydrogenation process for fluorocarbons.
-
Organic Syntheses. Preparation of 3-Bromo-1,2,4,5-tetrazine. Available from: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
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- 16. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 3-Bromo-5-fluorobenzylamine Hydrochloride
Welcome to the technical support center for the purification of crude 3-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, halogenated benzylamine derivative. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve the desired purity and yield in your experiments.
Introduction
3-Bromo-5-fluorobenzylamine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be challenging due to its high polarity and the potential for co-crystallization with process-related impurities. This guide will walk you through common issues and their solutions, covering techniques from recrystallization and acid-base extraction to column chromatography.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude 3-Bromo-5-fluorobenzylamine hydrochloride in a question-and-answer format.
Question 1: I'm having trouble getting my crude 3-Bromo-5-fluorobenzylamine hydrochloride to crystallize. It either oils out or remains as an amorphous solid. What should I do?
Answer:
Failure to crystallize is a common issue with polar amine salts and can be attributed to several factors, including solvent choice and the presence of impurities that inhibit crystal lattice formation. Here's a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Solvent System:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[1] For a polar salt like 3-Bromo-5-fluorobenzylamine hydrochloride, a single solvent system may not be optimal. Consider a binary (mixed) solvent system.[2]
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Strategy: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
-
Recommended Solvent Systems to Try:
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Methanol/Water
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Ethanol/Water
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Isopropanol/Diethyl Ether
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Methanol/Toluene
-
2. Seed the Solution:
If you have a small amount of pure, crystalline 3-Bromo-5-fluorobenzylamine hydrochloride from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.[3]
3. Scratch the Inner Surface of the Flask:
Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.[4]
4. Ensure Purity Prior to Crystallization:
Significant amounts of impurities can disrupt the crystal lattice formation. If direct recrystallization of the crude material fails, consider a preliminary purification step. A simple acid-base extraction or a quick filtration through a silica plug can remove major impurities, making subsequent crystallization more successful.[3]
Question 2: My purified 3-Bromo-5-fluorobenzylamine hydrochloride still shows the presence of a persistent, more nonpolar impurity on my TLC plate. How can I remove it?
Answer:
A persistent nonpolar impurity often suggests the presence of unreacted starting materials or byproducts from the synthetic route. A common synthetic pathway to 3-Bromo-5-fluorobenzylamine involves the reaction of 3-bromo-5-fluorobenzyl bromide with an amine source. Potential nonpolar impurities could include residual 3-bromo-5-fluorobenzyl bromide or byproducts from side reactions.
Recommended Purification Strategy: Acid-Base Extraction
This classical technique is highly effective for separating basic amines from neutral or acidic impurities.[5]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 3-Bromo-5-fluorobenzylamine hydrochloride in deionized water.
-
Basification: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous solution is basic (pH > 10). This will convert the hydrochloride salt to the free amine, which is less soluble in water and more soluble in organic solvents.
-
Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 1 g scale). The free amine will move into the organic layer, leaving behind any water-soluble impurities.
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation: Filter off the drying agent. To the dried organic solution, add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. The 3-Bromo-5-fluorobenzylamine hydrochloride will precipitate out as a solid.
-
Isolation: Collect the purified hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Question 3: I'm attempting to purify my crude product using silica gel column chromatography, but I'm getting significant peak tailing and poor recovery. What's going wrong?
Answer:
Basic amines like 3-Bromo-5-fluorobenzylamine are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to peak tailing, irreversible adsorption, and ultimately, low recovery.
Troubleshooting Strategies for Column Chromatography:
-
Use a Modified Mobile Phase: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to your mobile phase.[6] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase that is more compatible with basic compounds.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]
-
Amine-functionalized silica: This stationary phase has amine groups covalently bonded to the silica surface, which helps to shield the analyte from the acidic silanol groups.
-
-
Reversed-Phase Chromatography: For a polar compound like 3-Bromo-5-fluorobenzylamine hydrochloride, reversed-phase chromatography (e.g., with a C18 stationary phase) can be a viable option. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3-Bromo-5-fluorobenzylamine hydrochloride?
A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: Such as 3-bromo-5-fluorobenzyl bromide or 3-bromo-5-fluorobenzaldehyde.
-
Over-alkylation Products: If ammonia or a primary amine is used in the synthesis, secondary (bis(3-bromo-5-fluorobenzyl)amine) and tertiary amine byproducts can form.
-
Hydrolysis Products: The starting material, 3-bromo-5-fluorobenzyl bromide, can hydrolyze to form 3-bromo-5-fluorobenzyl alcohol, especially if water is present during the reaction.[5]
| Impurity Type | Potential Structure | Removal Strategy |
| Unreacted Starting Material | 3-bromo-5-fluorobenzyl bromide | Acid-Base Extraction, Column Chromatography |
| Over-alkylation Product | bis(3-bromo-5-fluorobenzyl)amine | Column Chromatography |
| Hydrolysis Product | 3-bromo-5-fluorobenzyl alcohol | Acid-Base Extraction, Column Chromatography |
Q2: What is a good starting point for developing a TLC method for monitoring the purification?
A2: A good starting mobile phase for TLC analysis of this polar amine would be a mixture of a nonpolar and a polar solvent, with a small amount of a basic modifier. Try the following systems:
-
Dichloromethane:Methanol (95:5) + 0.5% Triethylamine
-
Ethyl Acetate:Hexane (1:1) + 0.5% Triethylamine
-
Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1)[7]
Adjust the solvent ratios to achieve an Rf value of 0.2-0.4 for the desired product.
Q3: What are the key physical properties of 3-Bromo-5-fluorobenzylamine hydrochloride?
A3:
-
Appearance: White to light yellow powder.
-
Molecular Formula: C₇H₈BrClFN
-
Molecular Weight: 240.50 g/mol
-
Melting Point: 250-254 °C[8]
-
Solubility: Soluble in water.[8]
Q4: How should I store purified 3-Bromo-5-fluorobenzylamine hydrochloride?
A4: It should be stored in a tightly sealed container in an inert atmosphere at room temperature.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude 3-Bromo-5-fluorobenzylamine hydrochloride.
Caption: General purification workflow for 3-Bromo-5-fluorobenzylamine hydrochloride.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]
-
3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. (n.d.). ChemBK. Retrieved from [Link]
-
Klančar, U., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Retrieved from [Link]
-
Klančar, U., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
- Stationary Phases for Modern Thin-Layer Chromatography. (2019).
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
- PRACTICAL LAB MANUAL. (n.d.).
- Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). PMC - NIH. Retrieved from [Link]
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods - RSC Publishing.
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved from [Link]
-
SOLVENT MISCIBILITY TABLE. (n.d.). Retrieved from [Link]
-
3-Bromo-5-fluorobenzylamine hydrochloride Price. (2024, February 9). Chemsrc. Retrieved from [Link]
-
3-Bromo-5-fluorobenzotrifluoride. (n.d.). PubChem. Retrieved from [Link]
- Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).
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Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzylamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride is a critical step in the development of various pharmaceutical compounds. However, like many multi-step organic syntheses, it is not without its challenges. The formation of impurities and side products can significantly impact yield, purity, and the overall efficiency of the process. This guide is structured to directly address the most common issues encountered in the two primary synthetic routes to this compound: the reductive amination of 3-Bromo-5-fluorobenzaldehyde and the reduction of 3-Bromo-5-fluorobenzonitrile.
Troubleshooting Guide & FAQs
Route 1: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde
This route involves the reaction of 3-Bromo-5-fluorobenzaldehyde with an ammonia source to form an imine, which is then reduced to the desired primary amine.
Diagram of the Reductive Amination Pathway and Common Side Reactions:
Caption: Reductive amination workflow and potential byproducts.
Frequently Asked Questions (FAQs):
Q1: My reaction is producing a significant amount of secondary and tertiary amine impurities. How can I minimize these?
A1: The formation of secondary and tertiary amines is a common side reaction in reductive aminations and occurs when the newly formed primary amine acts as a nucleophile, reacting with the intermediate imine.[1] To mitigate this, consider the following strategies:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate). This increases the probability of the imine reacting with ammonia rather than the product amine.
-
Choice of Reducing Agent: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the starting aldehyde to the corresponding alcohol and can be more effective at reducing the imine in the presence of the aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also an effective choice, though it is more toxic.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the imine, forming an iminium ion which is more reactive towards the reducing agent, thus speeding up the desired reduction and minimizing the time available for side reactions. Acetic acid is a commonly used acid for this purpose.[3]
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form by stirring the aldehyde and ammonia source together for a period before adding the reducing agent. This can help to consume the aldehyde and favor the formation of the primary amine.
| Parameter | Recommendation | Rationale |
| Ammonia Source | Large excess (e.g., 7-10 equivalents of ammonium acetate) | Drives the equilibrium towards the desired imine and minimizes reaction of the product amine with the imine. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Offers high selectivity for the imine/iminium ion over the aldehyde, reducing alcohol byproduct formation.[2] |
| pH | 5-6 (using acetic acid) | Promotes the formation of the more reactive iminium ion, accelerating the desired reduction.[3] |
| Temperature | Room temperature | Generally sufficient; higher temperatures may promote side reactions. |
Q2: I am observing the formation of 3-Bromo-5-fluorobenzyl alcohol in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of the corresponding alcohol is a result of the reduction of the starting aldehyde by the reducing agent. This is more likely to occur with less selective reducing agents like sodium borohydride (NaBH₄).
-
Use a Selective Reducing Agent: As mentioned previously, switching to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) will significantly reduce the formation of the alcohol byproduct as these reagents are less reactive towards aldehydes under the reaction conditions.[2]
-
Control the Addition of the Reducing Agent: If using NaBH₄, adding it portion-wise at a low temperature can help to control the reaction and favor the reduction of the imine which forms in situ.
Q3: My reaction is sluggish and does not go to completion. What can I do to improve the conversion?
A3: A sluggish reaction can be due to several factors:
-
Inefficient Imine Formation: Ensure that the imine is forming effectively. The use of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards imine formation.
-
Purity of Reagents: Verify the purity of your 3-Bromo-5-fluorobenzaldehyde, as impurities can inhibit the reaction.
-
Reaction Time and Temperature: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q4: How do I effectively purify the 3-Bromo-5-fluorobenzylamine hydrochloride from the reaction mixture?
A4: Purification typically involves an aqueous workup to remove the excess reagents and byproducts, followed by crystallization of the hydrochloride salt.
-
Quench and Extraction: After the reaction is complete, quench any remaining reducing agent by the careful addition of water. Acidify the mixture with HCl to protonate the amines. Wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-basic impurities like the benzyl alcohol byproduct.
-
Basification and Extraction: Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine. Extract the free amine into an organic solvent.
-
Drying and Salt Formation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol), to precipitate the hydrochloride salt.[4]
-
Recrystallization: The precipitated salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.[5]
Route 2: Reduction of 3-Bromo-5-fluorobenzonitrile
This method involves the reduction of the nitrile group to a primary amine.
Diagram of the Nitrile Reduction Pathway and Common Side Reactions:
Caption: Nitrile reduction workflow and potential byproducts.
Frequently Asked Questions (FAQs):
Q5: I am performing a catalytic hydrogenation of 3-Bromo-5-fluorobenzonitrile and observing significant amounts of secondary amine. How can I improve the selectivity for the primary amine?
A5: The formation of secondary amines during catalytic hydrogenation of nitriles is a well-documented side reaction.[3] It proceeds through the reaction of the primary amine product with the intermediate imine. To suppress this:
-
Addition of Ammonia: The most common and effective method is to perform the reaction in the presence of ammonia (typically as a solution in methanol or ethanol).[1] Ammonia competes with the product amine for reaction with the imine intermediate, thus favoring the formation of the primary amine.
-
Choice of Catalyst: While Pd/C is commonly used, Raney Nickel is often reported to give better selectivity for the primary amine in the presence of ammonia.
-
Reaction Conditions: Higher hydrogen pressures and lower temperatures can sometimes favor the formation of the primary amine by promoting the rapid reduction of the imine intermediate before it can react with the product.
| Parameter | Recommendation | Rationale |
| Solvent | Methanolic or ethanolic ammonia | Ammonia suppresses the formation of secondary amine byproducts.[1] |
| Catalyst | Raney Nickel or Pd/C | Raney Nickel can offer better selectivity in some cases. |
| Hydrogen Pressure | 50-100 psi (or as appropriate for your setup) | Higher pressure can favor the desired reduction. |
| Temperature | Room temperature to 50 °C | Lower temperatures can reduce the rate of side reactions. |
Q6: I am using a hydride reducing agent like LiAlH₄ and still getting secondary amine byproducts. What can I do?
A6: While powerful, hydride reducing agents can also lead to the formation of secondary amines.
-
Inverse Addition: Adding the LiAlH₄ solution to a solution of the nitrile (inverse addition) at low temperature can sometimes help to maintain a low concentration of the reducing agent and favor the reduction of the nitrile to the primary amine without promoting further reactions.
-
Alternative Hydride Reagents: Borane complexes, such as Borane-THF (BH₃·THF), can be effective for nitrile reduction and may offer different selectivity profiles.
Q7: The reduction of the nitrile is incomplete. How can I drive the reaction to completion?
A7: Incomplete reduction can be due to several factors:
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst may become poisoned by impurities in the substrate or solvent. Ensure high-purity starting materials and solvents. The catalyst may also need to be activated or a higher loading may be required.
-
Insufficient Reducing Agent: If using a hydride reagent, ensure that a sufficient excess is used to account for any reactive functional groups and potential quenching by moisture.
-
Reaction Time and Temperature: Monitor the reaction by an appropriate analytical method (TLC, GC, or LC-MS) to determine the necessary reaction time. Gentle heating may be required, but be mindful that this can also increase the rate of side reactions.
Q8: What is the best way to work up and purify the product from a nitrile reduction?
A8: The workup and purification procedure is similar to that for the reductive amination route.
-
Catalyst Removal: If a heterogeneous catalyst was used, it must be carefully filtered off. Be aware that catalysts like Raney Nickel can be pyrophoric and should be handled appropriately.
-
Quench and Extraction: If a hydride reagent was used, the reaction must be carefully quenched (e.g., by the sequential addition of water and then a base solution). The product is then typically extracted into an organic solvent.
-
Purification and Salt Formation: The crude amine can be purified by distillation or column chromatography if necessary, although an acid-base extraction is often sufficient. The final hydrochloride salt is then formed and can be recrystallized as described in A4.
General Troubleshooting
Q9: My final 3-Bromo-5-fluorobenzylamine hydrochloride product is discolored. What could be the cause?
A9: Discoloration can arise from several sources:
-
Oxidation: Benzylamines can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to handle the free amine under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Residual Catalyst: In catalytic hydrogenations, trace amounts of the metal catalyst may remain in the product. Ensure thorough filtration.
-
Impurities in Starting Materials: Colored impurities in the starting aldehyde or nitrile can be carried through the synthesis.
Troubleshooting Tip: A charcoal treatment during the recrystallization of the final product can often effectively remove colored impurities.
Q10: I am having difficulty with the hydrochloride salt formation. It is either not precipitating or is forming an oil.
A10: This is a common issue in salt formation.
-
Solvent Choice: The choice of solvent is critical. The free amine should be soluble, while the hydrochloride salt should be insoluble. A common combination is to have the amine in a solvent like diethyl ether, dichloromethane, or ethyl acetate, and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether).
-
Concentration: If the solution is too dilute, the salt may not precipitate. Try concentrating the solution before or after the addition of HCl.
-
Seeding: If you have a small amount of crystalline product, adding a seed crystal can induce crystallization.
-
Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent and triturate the oily residue with a non-polar solvent like hexane or pentane.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][6]
-
MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link][5]
-
Reddit. (2024). How to purify Benzylamine? Retrieved from [Link][1]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link][3]
-
ACS Publications. (2020). Organic Process Research & Development Vol. 24 No. 10. Retrieved from [Link][7]
-
ACS Publications. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Retrieved from [Link][8]
-
ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Retrieved from [Link][4]
-
ACS Publications. (2025). Organic Process Research & Development Vol. 29 No. 3. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][6]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][2]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
optimizing reaction temperature for 3-Bromo-5-fluorobenzylamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of reaction temperature. As a key intermediate in pharmaceutical development, achieving high yield and purity of this compound is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-Bromo-5-fluorobenzylamine hydrochloride?
The most common and efficient method for synthesizing 3-Bromo-5-fluorobenzylamine is through the reductive amination of 3-Bromo-5-fluorobenzaldehyde. This is typically a one-pot reaction that involves two key stages:
-
Imine Formation: The carbonyl group of the aldehyde reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a Schiff base, specifically an imine intermediate. This is a reversible condensation reaction where a molecule of water is eliminated.[1][2]
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent, yielding the target primary amine.
-
Salt Formation: The resulting amine is treated with hydrochloric acid (HCl) to form the stable and often more easily purified hydrochloride salt.
Q2: Why is reaction temperature such a critical parameter to control in this synthesis?
Temperature exerts a profound influence over both the rate and selectivity of the reductive amination process. It is a delicate balance, as the optimal temperature for imine formation may not be ideal for the reduction step.
-
For Imine Formation: This is an equilibrium-limited reaction.[3] Moderate heating can increase the reaction rate and help drive the equilibrium toward the imine product, partially by aiding the removal of the water byproduct. However, excessive temperatures can lead to the degradation of the aldehyde or promote unwanted side reactions. Aromatic aldehydes are generally reactive and may not require high temperatures for imine formation.[4]
-
For Reduction: The temperature must be managed to control the reactivity of the reducing agent. If the temperature is too high, less selective reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde to 3-bromo-5-fluorobenzyl alcohol, a common and problematic impurity.[5][6] Conversely, a temperature that is too low may result in a sluggish or incomplete reduction of the imine.
Q3: What are the most common temperature-related side reactions?
The two most prevalent side products influenced by temperature are:
-
3-Bromo-5-fluorobenzyl alcohol: This forms when the reducing agent attacks the starting aldehyde before it can be converted to the imine. This is more likely with highly reactive hydrides (like NaBH₄) and at elevated temperatures.
-
Bis(3-bromo-5-fluorobenzyl)amine (Secondary Amine): This impurity arises when the newly formed primary amine product acts as a nucleophile, attacking another molecule of the aldehyde to form a secondary imine, which is subsequently reduced. Higher temperatures and reactant concentrations can increase the rate of this competing reaction. Using a large excess of the ammonia source helps to minimize this byproduct by statistical probability.[7]
Q4: What is a good starting temperature range for an initial optimization experiment?
For a one-pot reductive amination using a selective reducing agent like sodium triacetoxyborohydride (STAB), starting the reaction at room temperature (20-25 °C) is a prudent choice. For less selective reagents like sodium borohydride, it is often best to perform the imine formation at room temperature for a set period, then cool the reaction to 0 °C before introducing the reducing agent to mitigate aldehyde reduction.[6] One study noted that a gradual increase in temperature from room temperature to 70-75 °C was optimal for their specific reductive amination.[8]
Troubleshooting Guide for Temperature Optimization
This section addresses specific experimental issues with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Low or No Yield of the Desired Product
-
Observation: TLC or LCMS analysis shows only starting material (3-Bromo-5-fluorobenzaldehyde) or a complex mixture of minor products.
-
Possible Cause A: Temperature is too low for imine formation.
-
Rationale: The initial condensation to form the imine is the rate-limiting step, and at low temperatures (e.g., 0 °C), it may be kinetically hindered. Without the imine intermediate, the reduction cannot proceed.
-
Troubleshooting Steps:
-
Set up the reaction at room temperature and allow the aldehyde and ammonia source to stir for 1-2 hours before adding the reducing agent.
-
If the reaction is still slow, gently warm the mixture to 30-40 °C during the imine formation stage. Monitor the disappearance of the aldehyde spot/peak by TLC/LCMS.
-
Once imine formation is confirmed, cool the reaction back to the appropriate temperature (e.g., 0 °C or RT) before adding the reductant.
-
-
-
Possible Cause B: Reaction temperature is too high, causing degradation.
-
Rationale: Halogenated aromatic aldehydes can be susceptible to degradation or polymerization at elevated temperatures, especially in the presence of acid or base catalysts that are sometimes used to promote imine formation.
-
Troubleshooting Steps:
-
Run a control experiment by stirring the starting aldehyde in the reaction solvent at the elevated temperature without the other reagents to check for stability.
-
If degradation is observed, reduce the maximum temperature of the reaction. Perform the entire sequence at room temperature or below.
-
-
Problem 2: Significant Formation of 3-Bromo-5-fluorobenzyl alcohol
-
Observation: A major byproduct is detected with a mass corresponding to the alcohol derivative of the starting aldehyde.
-
Possible Cause: Premature reduction of the aldehyde.
-
Rationale: This is a classic selectivity issue. The reducing agent is more reactive towards the aldehyde than the imine, or its rate of reaction with the aldehyde is competitive at the chosen temperature. This is very common when using NaBH₄ at room temperature or above.[9]
-
Troubleshooting Steps:
-
Lower the Reduction Temperature: The most direct solution is to cool the reaction vessel in an ice bath (0 °C) before the portion-wise addition of the reducing agent. This slows the rate of aldehyde reduction significantly more than the rate of imine reduction.
-
Change the Reducing Agent: Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it reduces iminium ions much faster than it reduces aldehydes, allowing for a true one-pot reaction at room temperature.[5] Sodium cyanoborohydride (NaBH₃CN) is another option that can be used under mildly acidic conditions where the imine is protonated and more reactive.[10]
-
-
Problem 3: Presence of Secondary and/or Tertiary Amine Impurities
-
Observation: LCMS analysis shows a significant peak with a mass corresponding to the N,N-disubstituted or N-substituted amine.
-
Possible Cause: The product amine is reacting with remaining aldehyde.
-
Rationale: The desired primary amine product is itself a nucleophile and can compete with ammonia to react with any unreacted aldehyde. This second reaction is often favored at higher temperatures and concentrations.
-
Troubleshooting Steps:
-
Increase Excess of Ammonia Source: Ensure a large molar excess (10-20 equivalents) of the ammonia source (e.g., ammonium acetate) is used. This statistically favors the formation of the primary imine.[7]
-
Control Temperature: Maintain a lower reaction temperature (0 °C to RT) throughout the process. This will slow down the rate of the secondary amination more significantly than the primary reaction, improving selectivity.
-
Control Reagent Addition: Consider adding the aldehyde slowly to a solution containing the ammonia source and the reducing agent. This "inverse addition" keeps the instantaneous concentration of the aldehyde low, minimizing the chance for a second reaction with the product.
-
-
Visualizing the Process
Reaction Scheme and Temperature Influence
Caption: Influence of temperature on reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for systematically determining the optimal temperature for your specific laboratory setup.
Objective: To evaluate the effect of reaction temperature on the yield and purity of 3-Bromo-5-fluorobenzylamine hydrochloride.
Reagents:
-
3-Bromo-5-fluorobenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Diethyl Ether (Et₂O)
-
HCl in Et₂O (2M solution)
Procedure:
-
Setup: Arrange three parallel round-bottom flasks equipped with magnetic stir bars.
-
Imine Formation: To each flask, add 3-Bromo-5-fluorobenzaldehyde (1.0 eq) and anhydrous Methanol (approx. 0.2 M concentration). Add ammonium acetate (15 eq).
-
Temperature Condition 1 (0 °C → 0 °C): Cool Flask 1 to 0 °C. Stir for 1 hour.
-
Temperature Condition 2 (RT → 0 °C): Stir Flask 2 at room temperature (25 °C) for 1 hour, then cool to 0 °C.
-
Temperature Condition 3 (RT → RT): Stir Flask 3 at room temperature (25 °C) for 1 hour.
-
Reduction:
-
To Flasks 1 and 2 (at 0 °C), slowly add NaBH₄ (1.5 eq) in small portions, ensuring the internal temperature does not rise above 5 °C.
-
To Flask 3 (at RT), slowly add NaBH₄ (1.5 eq) in small portions.
-
-
Reaction Monitoring: Allow all flasks to stir for an additional 3 hours at their respective final temperatures. Monitor the reaction progress by TLC or LCMS.
-
Workup & Isolation:
-
Quench each reaction by slowly adding water at 0 °C.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude amine in a minimum amount of Et₂O and add 2M HCl in Et₂O dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold Et₂O, and dry under vacuum.
-
-
Analysis: Determine the yield and purity (by LCMS or ¹H NMR) for each temperature condition.
Data Summary: Expected Outcomes of Optimization Study
The following table illustrates hypothetical, yet expected, results from the protocol described above, demonstrating the impact of temperature on the reaction outcome.
| Experiment | Imine Formation Temp. | Reduction Temp. | Hypothetical Yield (%) | Purity (%) | Key Impurities Observed |
| 1 | 0 °C | 0 °C | 45% | 85% | High % of unreacted aldehyde |
| 2 | Room Temp (25 °C) | 0 °C | 85% | 98% | Trace benzyl alcohol |
| 3 | Room Temp (25 °C) | Room Temp (25 °C) | 70% | 75% | Significant benzyl alcohol |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. 5-Bromo-2-fluorobenzylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for 3-Bromo-5-fluorobenzylamine hydrochloride reactions
Welcome to the technical support center for 3-Bromo-5-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your reactions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about the handling, properties, and reactivity of 3-Bromo-5-fluorobenzylamine hydrochloride.
Q1: Do I need to freebase 3-Bromo-5-fluorobenzylamine hydrochloride before using it in a reaction?
A1: In most cases, yes. The hydrochloride salt is stable and easy to handle, but the protonated amine is not nucleophilic. For reactions where the amine acts as a nucleophile, such as amide couplings or N-alkylations, you will need to neutralize the hydrochloride salt in situ or perform a separate freebasing workup. In-situ neutralization is often preferred as it avoids handling the potentially less stable free amine. This is typically achieved by adding at least one extra equivalent of a suitable base to your reaction mixture. For cross-coupling reactions where the amine is not the reactive site, the hydrochloride may not interfere, but it's crucial to consider its effect on the overall reaction pH and the solubility of your reagents.
Q2: What is the best way to store 3-Bromo-5-fluorobenzylamine hydrochloride?
A2: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Some suppliers recommend refrigeration (2-8°C) and protection from light to ensure long-term stability.[2]
Q3: What are the main safety precautions I should take when handling this compound?
A3: 3-Bromo-5-fluorobenzylamine hydrochloride is an irritant. It can cause skin, eye, and respiratory irritation.[3][4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid creating dust. In case of contact, rinse the affected area with plenty of water.[3]
Q4: What solvents are suitable for reactions with 3-Bromo-5-fluorobenzylamine and its hydrochloride salt?
A4: The hydrochloride salt is generally soluble in polar protic solvents like water and alcohols, and may have some solubility in polar aprotic solvents like DMF and DMSO, especially with heating. The free amine form will have better solubility in a wider range of organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The choice of solvent will be highly dependent on the specific reaction you are performing.
Troubleshooting Guide for Common Reactions
This guide provides detailed troubleshooting for specific issues you may encounter during common synthetic transformations involving 3-Bromo-5-fluorobenzylamine.
Amide Coupling Reactions
Amide bond formation is a frequent application for this reagent. Here are some common problems and their solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Neutralization of the Hydrochloride Salt | The primary amine is not sufficiently nucleophilic when protonated. If you don't add enough base to neutralize the HCl salt and the acid generated during the reaction, the coupling will be inefficient. | Add at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The first equivalent neutralizes the hydrochloride, and the second neutralizes the acid byproduct from the coupling reaction. |
| Poor Carboxylic Acid Activation | The chosen coupling reagent may not be effective for your specific carboxylic acid, or the activation time might be insufficient. | For standard couplings, EDC/HOBt is a good starting point. For more challenging or sterically hindered acids, consider more potent reagents like HATU or T3P®.[5][6] Ensure you follow the recommended activation procedure for your chosen reagent before adding the amine. |
| Low Reaction Concentration | Dilute reaction conditions can slow down the rate of bimolecular reactions like amide coupling. | Increase the concentration of your reaction mixture. A typical starting point is 0.1-0.5 M. |
| Inappropriate Solvent | The solubility of the reactants, intermediates, and base can significantly impact the reaction rate. | DMF and DCM are common solvents for amide couplings. If solubility is an issue, consider a more polar solvent like DMSO, but be mindful of potential side reactions at elevated temperatures. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Explanation | Suggested Solution |
| Side Reactions of Coupling Reagents | Carbodiimide-based reagents like EDC can sometimes lead to the formation of N-acylurea byproducts. | The addition of HOBt or a similar additive can suppress this side reaction by forming a more stable active ester intermediate.[5] |
| Double Acylation | While less common for primary amines, under harsh conditions or with highly reactive acylating agents, it's possible to get diacylation. | Use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents). Add the acylating agent slowly to the amine solution at a reduced temperature (e.g., 0 °C). |
| Reaction with the Aryl Bromide | Under certain conditions, especially with palladium contamination or at high temperatures, the aryl bromide could potentially react. | This is unlikely in standard amide coupling conditions. If you suspect this, ensure your starting materials and reagents are free from transition metal impurities. |
N-Alkylation Reactions
Introducing alkyl groups onto the primary amine can be challenging due to over-alkylation.
Problem 1: Formation of a Mixture of Mono- and Di-alkylated Products
| Potential Cause | Explanation | Suggested Solution |
| High Reactivity of the Mono-alkylated Product | The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[7] | Use a larger excess of the primary amine relative to the alkylating agent to favor mono-alkylation statistically. Alternatively, slowly add the alkylating agent to the reaction mixture. Consider using a protecting group strategy if clean mono-alkylation is difficult to achieve. |
| Strongly Basic Conditions | A strong base will fully deprotonate both the primary and the resulting secondary amine, promoting di-alkylation. | Use a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a polar aprotic solvent like DMF or acetonitrile.[8] This can create a situation where the protonated secondary amine is less likely to react further.[9] |
Problem 2: Low Conversion of Starting Material
| Potential Cause | Explanation | Suggested Solution |
| Poor Nucleophilicity of the Amine | Incomplete neutralization of the hydrochloride salt will leave the amine in its non-nucleophilic protonated form. | Ensure at least one equivalent of base is used to free the amine. |
| Leaving Group Inefficiency | If your alkylating agent has a poor leaving group (e.g., a chloride), the reaction may be slow. | Convert the alkyl chloride to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). |
| Low Reaction Temperature | The reaction may be kinetically slow at room temperature. | Gently heat the reaction mixture. Be sure to monitor for side reactions or decomposition at higher temperatures. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The aryl bromide moiety of 3-Bromo-5-fluorobenzylamine offers a handle for C-C and C-N bond formation.
Problem 1: Low or No Coupling Product (General)
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Deactivation | The palladium catalyst can be deactivated by impurities or by the reaction conditions. The primary amine in the substrate can also sometimes interfere with the catalyst. | Ensure all reagents and solvents are anhydrous and degassed. Protect the primary amine with a suitable protecting group (e.g., Boc) before performing the cross-coupling reaction. This is often the most reliable approach. |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical for the success of cross-coupling reactions.[1][10][11] | For Suzuki couplings, common ligands include SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BINAP or Josiphos are often effective.[10][12] You may need to screen a few different ligands to find the optimal one for your specific transformation. |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions. | For Suzuki couplings, common bases include potassium carbonate, cesium carbonate, or potassium phosphate.[4][13] For Buchwald-Hartwig reactions, stronger bases like sodium tert-butoxide or LHMDS are often required.[10][11] |
Problem 2: Homocoupling of the Boronic Acid (Suzuki Reaction)
| Potential Cause | Explanation | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. | Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| High Catalyst Loading or Temperature | These conditions can sometimes favor side reactions. | Optimize the catalyst loading and reaction temperature. A lower temperature for a longer reaction time may be beneficial. |
Problem 3: Hydrodehalogenation (Replacement of Bromine with Hydrogen)
| Potential Cause | Explanation | Suggested Solution |
| Presence of Hydride Sources | Water, alcohols, or certain bases can act as hydride sources, leading to the reduction of the aryl bromide. | Use anhydrous solvents and reagents. If using a protic solvent is unavoidable, consider a different catalyst system that is more resistant to this side reaction. |
| β-Hydride Elimination | In some catalytic cycles, β-hydride elimination from the palladium intermediate can lead to the formation of the reduced product. | This is often ligand-dependent. Trying a different phosphine ligand may suppress this unwanted pathway. |
Experimental Workflows & Diagrams
Workflow: General Protocol for Amide Coupling
Caption: A generalized workflow for amide coupling reactions.
Troubleshooting Logic for Cross-Coupling Reactions
Caption: Decision tree for troubleshooting cross-coupling reactions.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 1, 2026. [Link]
-
3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. ChemBK. Accessed January 1, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 1, 2026. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Accessed January 1, 2026. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Accessed January 1, 2026. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Accessed January 1, 2026. [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit. Accessed January 1, 2026. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Accessed January 1, 2026. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. ResearchGate. Accessed January 1, 2026. [Link]
-
Amine alkylation. In: Wikipedia. Accessed January 1, 2026. [Link]
-
3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246. PubChem. Accessed January 1, 2026. [Link]
-
Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 1, 2026. [Link]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
stability issues of 3-Bromo-5-fluorobenzylamine hydrochloride in solution
Introduction
Welcome to the technical support guide for 3-Bromo-5-fluorobenzylamine hydrochloride (CAS: 1189924-80-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding and controlling the stability of this key intermediate is paramount for ensuring the reproducibility, accuracy, and success of your synthetic and analytical experiments. This guide provides answers to frequently asked questions, troubleshooting protocols, and best practices derived from established chemical principles and field experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 3-Bromo-5-fluorobenzylamine hydrochloride in solution.
Q1: What are the primary factors that influence the stability of 3-Bromo-5-fluorobenzylamine hydrochloride in solution?
The stability of this compound is primarily influenced by a combination of factors:
-
pH: This is arguably the most critical factor. The protonated amine hydrochloride is generally more stable than its free base form.[1][2][3]
-
Solvent: The choice of solvent can affect solubility and reactivity. Protic solvents may participate in hydrogen bonding, while reactive solvents could lead to side reactions.
-
Temperature: As with most chemical compounds, higher temperatures accelerate degradation rates.
-
Light Exposure: Halogenated aromatic compounds can be susceptible to photodecomposition.[4][5] Similarly, benzylamines can be light-sensitive.[6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for the free base form. Benzylamine itself can turn yellowish upon prolonged air contact due to oxidation.[6][7]
Q2: In which solvents is the compound soluble and expected to be most stable?
3-Bromo-5-fluorobenzylamine hydrochloride is listed as soluble in water.[7] As a salt, it will generally exhibit good solubility in polar protic solvents like water, methanol, and ethanol. For experimental purposes:
-
Aqueous Buffers (Acidic pH): The most stable solutions are typically aqueous buffers with a pH well below the pKa of the benzylammonium ion (the pKa of benzylamine is ~9.3, so a pH of 3-5 is a safe range). In this state, the amine is protonated, which protects it from oxidation and other reactions.[1][2]
-
Protic Organic Solvents (Methanol, Ethanol): These are suitable for many reactions. However, be aware that benzylamines can undergo reactions with certain alcohols under specific catalytic conditions.[8] For routine sample preparation, they are generally acceptable.
-
Aprotic Solvents (DMSO, DMF): While the compound may be soluble, these solvents are less ideal for long-term storage of solutions as they do not offer the stabilizing effect of protonation. Ensure these solvents are anhydrous and of high purity if they must be used.
Q3: How does pH specifically impact the stability of the solution?
The pH of the solution dictates the equilibrium between the stable protonated form (benzylammonium chloride) and the more reactive free base form (benzylamine).
-
Acidic Conditions (pH < 6): The amine group is predominantly in its protonated, ammonium salt form (-CH₂NH₃⁺). This form is electronically stabilized, significantly reducing its nucleophilicity and susceptibility to oxidation. Thiamine, another amine hydrochloride, is significantly more stable in acidic solutions (pH 3) compared to pH 6.[1][2]
-
Neutral to Alkaline Conditions (pH > 7): The amine group becomes deprotonated to its free base form (-CH₂NH₂). This free amine has a lone pair of electrons, making it nucleophilic and highly susceptible to oxidation and other degradation pathways.
This relationship is a fundamental principle in amine chemistry and is critical for controlling chemical stability.[3]
Q4: Is 3-Bromo-5-fluorobenzylamine hydrochloride sensitive to light or air?
Yes, caution is warranted.
-
Light Sensitivity: Halogenated aromatic compounds can absorb UV light, which may lead to the cleavage of the carbon-halogen bond, initiating radical reactions.[4][5][9]
-
Air (Oxygen) Sensitivity: The free base form of benzylamine is known to be prone to oxidation.[6] This can lead to the formation of impurities, often colored, such as the corresponding benzaldehyde or benzoic acid derivatives.
Therefore, it is best practice to protect solutions from light by using amber vials or wrapping containers in foil and to minimize headspace in the storage container or purge with an inert gas like nitrogen or argon for long-term storage.
Q5: What are the likely degradation products I might observe?
Based on the structure and general chemical principles, potential degradation products could include:
-
Oxidation Products: 3-Bromo-5-fluorobenzaldehyde and 3-Bromo-5-fluorobenzoic acid, formed via oxidation of the benzylamine group. Biological degradation of benzylamine yields benzaldehyde.[10]
-
Dehalogenation Products: Photochemical degradation could potentially lead to the loss of bromine or fluorine, resulting in compounds like 3-fluorobenzylamine or 5-bromobenzylamine, though this is generally less common under typical laboratory conditions.[5][11]
-
Products from Reaction with Solvents: While less common, reactions with nucleophilic solvents or impurities at elevated temperatures cannot be entirely ruled out.
Troubleshooting Guide: Stability Issues in Experiments
This guide helps diagnose and resolve common issues encountered during experimentation that may be related to compound instability.
Issue 1: My prepared solution has developed a yellow or brown tint over time.
-
Probable Cause: This is a classic sign of oxidative degradation. The free amine form of the compound has likely oxidized.
-
Troubleshooting Steps:
-
Check pH: Was the solution prepared in a neutral or basic solvent? If so, the free amine was present and susceptible to air oxidation.
-
Review Storage: Was the solution protected from light and air? Exposure to either can accelerate degradation.
-
Corrective Actions:
-
Prepare fresh solutions immediately before use.
-
If storage is necessary, use an acidic buffer (e.g., pH 4-5) if compatible with your downstream application.
-
Store solutions in amber vials, purged with nitrogen or argon, and at a reduced temperature (2-8°C).
-
-
Issue 2: I am observing unexpected peaks in my HPLC, LC-MS, or NMR analysis.
-
Probable Cause: These peaks likely correspond to degradation products or impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
-
Corrective Actions:
-
Use analytical techniques like GC-MS or LC-MS/MS to get mass information on the unknown peaks to help identify them.[12] Common adducts could be +14 Da (oxidation to aldehyde minus H₂) or +30 Da (oxidation to carboxylic acid minus 2H₂).
-
Follow the corrective actions in "Issue 1" to prevent further degradation.
-
Issue 3: My reaction yield is inconsistent or lower than expected.
-
Probable Cause: If 3-Bromo-5-fluorobenzylamine hydrochloride is a reactant, its degradation in the reaction solution prior to or during the reaction will lower the effective concentration and thus the yield.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Is the reaction run at high pH, elevated temperature, or for an extended period? These conditions can degrade the starting material. Benzylamine derivatives are known to be reactive.[8][13]
-
Order of Addition: Are you adding a base that deprotects the amine long before the other reactants are introduced? The free amine could be degrading during this wait time.
-
Corrective Actions:
-
Prepare the solution of the amine hydrochloride just before it is needed.
-
Consider changing the order of addition to minimize the time the amine is in its free base form before it reacts.
-
If possible, run the reaction at a lower temperature.
-
Analyze the starting material solution by HPLC before the reaction to confirm its purity and concentration.
-
-
Best Practices for Storage and Handling
Adhering to proper storage and handling protocols is the most effective way to prevent stability issues.
Solid Compound Storage:
-
Condition: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Atmosphere: An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent slow oxidation.[7]
-
Temperature: Room temperature is generally acceptable for the solid salt.[7]
Solution Preparation and Storage:
-
Fresh is Best: Always prioritize using freshly prepared solutions for quantitative experiments or sensitive reactions.
-
Solvent Choice: Use high-purity (e.g., HPLC grade) solvents. If using an aqueous system, buffered acidic conditions (pH 3-5) are optimal for stability.
-
Protection: Prepare and store solutions in amber glass containers or protect clear containers from light.
-
Short-Term Storage: For storage up to a few days, refrigerate the solution at 2-8°C.
-
Degassing: For applications highly sensitive to oxidation, degassing the solvent by sparging with nitrogen or argon before dissolving the compound can be beneficial.
Protocol: Quantitative Stability Assessment by HPLC
This protocol provides a framework for conducting a stability study of 3-Bromo-5-fluorobenzylamine hydrochloride in a specific solution.
Objective: To quantify the percentage of 3-Bromo-5-fluorobenzylamine hydrochloride remaining over time under specific storage conditions (e.g., pH, temperature).
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride reference standard.
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or phosphoric acid.
-
Buffer salts (e.g., phosphate or acetate) for pH-specific studies.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~220 nm or 254 nm (scan for optimal wavelength).
-
Injection Volume: 10 µL
-
-
Experimental Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in the desired solvent (e.g., 50:50 Water:Acetonitrile) to make a 1 mg/mL stock solution.
-
Prepare Study Samples: Dilute the stock solution to a final concentration of ~50 µg/mL in the test solutions (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer).
-
Initial Analysis (T=0): Immediately analyze the prepared study samples by HPLC to determine the initial peak area. This is your 100% reference point.
-
Storage: Store the sample vials under the desired conditions (e.g., 25°C protected from light, 40°C protected from light).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Data Presentation:
Summarize the results in a table for clear comparison.
| Storage Condition | Time Point | % Remaining (Mean ± SD) | Observations |
| pH 4 Buffer, 25°C, Dark | T=0 | 100% | Clear Solution |
| 1 Week | 99.5 ± 0.3% | Clear Solution | |
| 1 Month | 98.2 ± 0.5% | Clear Solution | |
| pH 7 Buffer, 25°C, Dark | T=0 | 100% | Clear Solution |
| 1 Week | 91.3 ± 1.1% | Faint Yellow Tint | |
| 1 Month | 75.6 ± 2.4% | Yellow Solution | |
| pH 9 Buffer, 25°C, Dark | T=0 | 100% | Clear Solution |
| 1 Week | 68.2 ± 3.0% | Yellow/Brown Soln | |
| 1 Month | 35.1 ± 4.5% | Brown Solution |
Note: Data in the table is illustrative and should be generated from actual experiments.
Visualized Degradation Pathway
While the exact pathway requires experimental confirmation, a primary route of degradation under non-acidic, aerobic conditions is oxidation.
Caption: Plausible oxidative degradation pathway of the free amine.
References
-
ResearchGate. (2010). Photobiodegradation of halogenated aromatic pollutants.
-
Science madness Wiki. (n.d.). Benzylamine.
-
Fisher Scientific. (2024). Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride.
-
ChemBK. (n.d.). 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE - Physico-chemical Properties.
-
ResearchGate. (2023). Photochemical reactions of halogenated aromatic 1,3-diketones in solution.
-
ECHEMI. (n.d.). 3-Bromo-5-fluorobenzoic acid SDS.
-
National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR.
-
ResearchGate. (n.d.). Substrate Scope of benzylamine derivatives.
-
PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
-
National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
-
Amanote Research. (2010). Photobiodegradation of Halogenated Aromatic Pollutants.
-
ResearchGate. (n.d.). Reaction between benzylamine, DMAD, tetrazolo[1,5-a]quinoline-4-carbaldehydes and ethyl-2-cyanoacetate.
-
Wikipedia. (n.d.). Benzylamine.
-
PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments.
-
MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR.
-
BIOFOUNT. (n.d.). 3-Bromo-5-fluorobenzylamine Hydrochloride.
-
Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.
-
ResearchGate. (2024). Halogenated Aromatic Compounds.
-
Fisher Scientific. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR.
-
Aldlab Chemicals. (n.d.). 3-BROMO-5-FLUOROBENZYL CHLORIDE.
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde.
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde.
-
Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
-
Thermo Fisher Scientific. (n.d.). 3-Bromo-5-fluorobenzonitrile, 98%.
-
ChemicalBook. (n.d.). 3-Bromo-5-fluorophenylacetonitrile synthesis.
Sources
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-Bromo-5-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-5-fluorobenzylamine hydrochloride, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific salt, we will present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related, commercially available compounds. This approach not only offers a comprehensive understanding of the target molecule but also serves as a practical tutorial on spectral interpretation for substituted benzylamine systems.
The Significance of Structural Analysis in Drug Discovery
The journey of a drug from conception to clinic is paved with meticulous characterization of its molecular structure. The arrangement of atoms and functional groups within a molecule dictates its pharmacological and toxicological properties. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the number of distinct protons, their chemical environment, and their spatial relationships. For compounds like 3-Bromo-5-fluorobenzylamine hydrochloride, which contains a stereogenic center at the benzylic carbon upon derivatization, and a complex substitution pattern on the aromatic ring, a thorough understanding of its ¹H NMR spectrum is crucial for identity confirmation, purity assessment, and as a reference for future synthetic modifications.
Experimental Protocol for ¹H NMR of Amine Hydrochloride Salts
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for amine hydrochloride salts, a standardized and robust experimental protocol is essential. The following procedure is designed to be a self-validating system, minimizing common pitfalls such as poor solubility and signal broadening.
Sample Preparation: A Critical First Step
The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. For amine hydrochlorides, which can exhibit limited solubility in common deuterated solvents, careful consideration of the solvent and sample concentration is necessary.
Materials:
-
3-Bromo-5-fluorobenzylamine hydrochloride (or comparative standard)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes and a filter (e.g., a small plug of glass wool in a Pasteur pipette)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the amine hydrochloride salt into a clean, dry vial. For quantitative NMR (qNMR), a more precise weight is required, and an internal standard of known purity and concentration should be added.
-
Solvent Selection: DMSO-d₆ is an excellent choice for amine hydrochlorides due to its high polarity and ability to dissolve ionic compounds. It also has the advantage of shifting the exchangeable amine and ammonium proton signals downfield, away from the aromatic and benzylic proton resonances.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.
-
Homogenization: Tightly cap the vial and vortex for at least 30 seconds to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Filtration and Transfer: To remove any microparticulates that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL. This corresponds to a height of approximately 4-5 cm in a standard 5 mm tube, which is optimal for shimming on most modern NMR spectrometers.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | Excellent for dissolving amine salts and shifting exchangeable protons. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans | 16 to 64 | Sufficient for good signal-to-noise ratio for a few milligrams of sample. |
| Relaxation Delay (D1) | 5 seconds | A longer delay ensures full relaxation of all protons, crucial for accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Provides adequate digital resolution. |
| Spectral Width (SW) | 16 ppm | A wide spectral window to ensure all signals are captured. |
This protocol is designed to be robust and reproducible, providing a solid foundation for the comparative analysis that follows.
Predicted ¹H NMR Spectrum of 3-Bromo-5-fluorobenzylamine Hydrochloride
Based on the principles of ¹H NMR spectroscopy and analysis of related compounds, the predicted spectrum of 3-Bromo-5-fluorobenzylamine hydrochloride in DMSO-d₆ is as follows:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~8.6 (broad) | s | 3H | -NH₃⁺ |
| 2 | ~7.8 - 7.9 | m | 1H | Ar-H |
| 3 | ~7.7 - 7.8 | m | 1H | Ar-H |
| 4 | ~7.6 - 7.7 | m | 1H | Ar-H |
| 5 | ~4.1 | s | 2H | -CH₂- |
Rationale for Prediction:
-
-NH₃⁺ Protons (Signal 1): In the acidic hydrochloride form, the amine group is protonated to an ammonium group (-NH₃⁺). These protons are exchangeable and typically appear as a broad singlet in DMSO-d₆. Their chemical shift is significantly downfield due to the positive charge on the nitrogen.
-
Aromatic Protons (Signals 2, 3, and 4): The aromatic region will be complex due to the presence of two different halogen substituents. Both bromine and fluorine are electron-withdrawing groups, which will deshield the aromatic protons, shifting them downfield from the typical benzene resonance (7.36 ppm). The fluorine atom will also introduce spin-spin coupling with the adjacent protons. We predict three distinct multiplets for the three aromatic protons.
-
Benzylic Protons (Signal 5): The two benzylic protons (-CH₂-) are adjacent to the electron-withdrawing ammonium group and the aromatic ring. This will cause them to be deshielded and appear as a singlet around 4.1 ppm.
Comparative Analysis with Structurally Related Compounds
To validate our prediction and provide a deeper understanding of the substituent effects, we will now compare the predicted spectrum of 3-Bromo-5-fluorobenzylamine hydrochloride with the experimental spectra of two commercially available, structurally similar compounds: 3-Bromobenzylamine hydrochloride and 4-Bromobenzylamine hydrochloride .
3-Bromobenzylamine Hydrochloride
Experimental ¹H NMR Data (DMSO-d₆, 400 MHz):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.59 (broad) | s | 3H | -NH₃⁺ |
| 2 | 7.72 | s | 1H | Ar-H |
| 3 | 7.63 | d | 1H | Ar-H |
| 4 | 7.48 | d | 1H | Ar-H |
| 5 | 7.42 | t | 1H | Ar-H |
| 6 | 4.04 | s | 2H | -CH₂- |
Analysis:
-
The broad -NH₃⁺ signal at 8.59 ppm is consistent with our prediction.
-
The aromatic region shows four distinct signals, as expected for a monosubstituted benzene ring with this substitution pattern. The chemical shifts are all in the downfield region due to the electron-withdrawing effect of the bromine atom and the ammonium group.
-
The benzylic protons appear as a singlet at 4.04 ppm, very close to our predicted value.
4-Bromobenzylamine Hydrochloride
Experimental ¹H NMR Data (DMSO-d₆, 400 MHz):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.62 (broad) | s | 3H | -NH₃⁺ |
| 2 | 7.64 | d | 2H | Ar-H |
| 3 | 7.45 | d | 2H | Ar-H |
| 4 | 4.01 | s | 2H | -CH₂- |
Analysis:
-
Again, the -NH₃⁺ signal is a broad singlet around 8.62 ppm.
-
The aromatic region is simpler than in the 3-bromo isomer due to the symmetry of the para-substitution. The two doublets at 7.64 and 7.45 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted benzene ring.
-
The benzylic protons are a singlet at 4.01 ppm.
Discussion: The Influence of Substituents on ¹H NMR Spectra
The comparison of these three compounds provides a clear illustration of the key principles governing ¹H NMR spectroscopy of substituted aromatics.
The Role of Electronegativity and Anisotropy
Both bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the sigma bonds (inductive effect). This deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene.[1][2] The magnitude of this effect is dependent on the position of the proton relative to the substituent.
Spin-Spin Coupling: The Effect of Fluorine
A key difference in the predicted spectrum of 3-Bromo-5-fluorobenzylamine hydrochloride is the presence of ¹H-¹⁹F coupling. Fluorine has a nuclear spin of I = 1/2, just like a proton, and it will couple with neighboring protons. This coupling occurs through the bonds and is typically observed for protons that are ortho, meta, and para to the fluorine atom, with the magnitude of the coupling constant (J) decreasing with distance. This will result in more complex splitting patterns (multiplets) for the aromatic protons in the target molecule compared to its non-fluorinated analogs.[3][4]
The Impact of the Ammonium Group
The protonated amine group (-NH₃⁺) has a strong electron-withdrawing effect, which significantly deshields the adjacent benzylic protons, shifting their signal downfield to around 4 ppm. This effect is also transmitted to the aromatic ring, further contributing to the downfield shift of the aromatic protons.
Logical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the analysis and prediction of the ¹H NMR spectrum of 3-Bromo-5-fluorobenzylamine hydrochloride.
Caption: Logical workflow for the prediction of the ¹H NMR spectrum.
Conclusion
This guide has provided a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-5-fluorobenzylamine hydrochloride. Through a detailed prediction based on fundamental principles and a robust comparative analysis with structurally related compounds, we have elucidated the expected chemical shifts, splitting patterns, and integration values for this molecule. The provided experimental protocol for amine hydrochloride salts ensures the acquisition of high-quality data, underpinning the scientific integrity of such analyses. For researchers in drug discovery and development, a thorough understanding of these spectroscopic principles is indispensable for the confident structural characterization of novel chemical entities.
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Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. American Chemical Society. [Link]
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Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
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Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
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1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed. [Link]
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An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. [Link]
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The Effect of Fluorine in 1H NMR. Reddit. [Link]
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13C NMR analysis of 3-Bromo-5-fluorobenzylamine hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of 3-Bromo-5-fluorobenzylamine Hydrochloride: A Comparative Analysis Centered on ¹³C NMR
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and intermediates is a cornerstone of regulatory compliance and scientific rigor. 3-Bromo-5-fluorobenzylamine hydrochloride, a substituted benzylamine, represents a class of compounds frequently utilized as building blocks in the synthesis of bioactive molecules. Its precise structural characterization is paramount. This guide provides a senior application scientist’s perspective on the ¹³C NMR analysis of this compound, comparing its utility and data with other key analytical techniques.
The Central Role of ¹³C NMR in Structural Analysis
While a suite of analytical tools is available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule.[1] Specifically, ¹³C NMR offers direct insight into the carbon skeleton. For a molecule like 3-Bromo-5-fluorobenzylamine hydrochloride, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring, a task that can be ambiguous with other methods.
The power of ¹³C NMR lies in its sensitivity to the electronic environment of each carbon atom. The chemical shift of a carbon nucleus is influenced by the electronegativity of adjacent atoms and the overall electron distribution within the molecule.[2] In our target molecule, the bromine and fluorine atoms, along with the protonated aminomethyl group (-CH₂NH₃⁺), exert distinct electronic effects, making each carbon atom magnetically non-equivalent and, therefore, resolvable.
Predicted ¹³C NMR Spectral Analysis of 3-Bromo-5-fluorobenzylamine Hydrochloride
A crucial feature in the spectrum will be the coupling between carbon and fluorine (¹⁹F), which has a nuclear spin of I = ½. This results in the splitting of carbon signals into doublets, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J). This C-F coupling is a definitive tool for assigning the fluorinated carbon and its neighbors.[5]
Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for 3-Bromo-5-fluorobenzylamine Hydrochloride in a suitable solvent like DMSO-d₆.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale for Assignment |
| C1 (-CH₂NH₃⁺) | ~142 | ~4-6 (³JCF) | Quaternary carbon attached to the aminomethyl group. Deshielded due to the inductive effect of the substituents. Expected to be a doublet due to three-bond coupling with fluorine. |
| C2 | ~117 | ~9-11 (²JCF) | Shielded by the ortho-aminoalkyl group and meta-bromo group. Expected to be a doublet due to two-bond coupling to fluorine. |
| C3 (-Br) | ~122.5 | ~3-5 (⁴JCF) | Quaternary carbon attached to bromine. The heavy atom effect of bromine causes a distinct shift. Four-bond coupling to fluorine may be observed as a small splitting or broadening. |
| C4 | ~133 | ~9-11 (³JCF) | Deshielded carbon situated between two electronegative halogens. Expected to be a doublet due to three-bond coupling to fluorine. |
| C5 (-F) | ~162 | ~240-255 (¹JCF) | Directly attached to the highly electronegative fluorine atom, causing significant deshielding and a large one-bond C-F coupling constant, which is the most definitive signal in the spectrum. |
| C6 | ~115 | ~20-25 (²JCF) | Shielded carbon ortho to the fluorine atom. Expected to be a doublet with a characteristic two-bond coupling constant. |
| -CH₂- | ~43 | Not Applicable | Benzylic carbon, shifted downfield from typical alkanes due to the adjacent aromatic ring and the electron-withdrawing ammonium group. |
A Comparative Guide to Alternative Analytical Techniques
While ¹³C NMR provides skeletal information, a multi-technique approach is essential for unequivocal structure validation. The choice of technique is driven by the specific information required.
Table 2: Comparison of Key Analytical Techniques for the Structural Elucidation of 3-Bromo-5-fluorobenzylamine Hydrochloride.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, substitution pattern, presence of C-F bonds through coupling. | Unambiguous confirmation of isomerism; provides detailed structural connectivity. | Relatively low sensitivity, requiring more sample or longer acquisition times.[6] |
| ¹H NMR | Proton environment, proton-proton coupling, number of protons on each carbon. | High sensitivity, rapid acquisition, provides complementary connectivity data. | Aromatic region can have complex, overlapping signals. Protons on the amine may exchange with solvent, leading to broad signals.[7] |
| ¹⁹F NMR | Direct detection of fluorine, electronic environment around the fluorine atom. | Very high sensitivity, wide chemical shift range, simple spectrum for this molecule (one fluorine).[8] | Provides information only about the fluorine-containing parts of the molecule. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) provides a clear signature.[9] | Does not distinguish between isomers (e.g., 3-Bromo-5-fluoro vs. 2-Bromo-4-fluoro). |
| FTIR Spectroscopy | Presence of functional groups (N-H, C-H, C=C, C-F, C-Br). | Fast, requires minimal sample preparation, excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton and cannot distinguish between positional isomers.[10] |
Experimental Workflow & Protocol
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A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-5-fluorobenzylamine Hydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical data on molecular weight and fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometric behavior of 3-Bromo-5-fluorobenzylamine hydrochloride, a halogenated building block of interest in medicinal chemistry. By juxtaposing its expected fragmentation with that of the simpler, non-halogenated analogue, benzylamine, we will illuminate the diagnostic impact of halogen substitution on mass spectral interpretation.
Introduction to 3-Bromo-5-fluorobenzylamine Hydrochloride
3-Bromo-5-fluorobenzylamine hydrochloride (C₇H₈BrClFN, Molecular Weight: 240.50 g/mol ) is a substituted benzylamine derivative.[1][2] Its utility in synthetic organic chemistry, particularly in the construction of pharmaceutical lead compounds, necessitates robust analytical methods for its identification and characterization. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for confirming the identity and purity of such molecules.
Experimental Design: A Rationale for Method Selection
To analyze 3-Bromo-5-fluorobenzylamine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is preferable. ESI is a gentle method that typically produces a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, which is ideal for determining the molecular weight of the intact molecule.[3][4] This is particularly advantageous for a hydrochloride salt, as ESI can readily generate the protonated free base in the gas phase.
For fragmentation analysis, tandem mass spectrometry (MS/MS) would be employed. By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), we can induce characteristic fragmentation, providing a veritable fingerprint of the molecule's structure.
Experimental Workflow: ESI-MS/MS of 3-Bromo-5-fluorobenzylamine
Caption: Predicted fragmentation of 3-Bromo-5-fluorobenzylamine.
Comparative Analysis: Benzylamine as a Non-Halogenated Analogue
To fully appreciate the influence of the bromine and fluorine substituents, we will compare the expected mass spectrum of 3-Bromo-5-fluorobenzylamine with that of benzylamine (C₇H₉N, Molecular Weight: 107.15 g/mol ).
Mass Spectrum of Benzylamine
The ESI mass spectrum of benzylamine will show a protonated molecular ion [M+H]⁺ at m/z 108.08. [5]Unlike its halogenated counterpart, this peak will be a singlet, as carbon, hydrogen, and nitrogen do not have prominent, naturally abundant heavy isotopes that would create a significant M+2 peak.
Table 2: Comparison of Predicted Mass Spectra
| Feature | 3-Bromo-5-fluorobenzylamine | Benzylamine |
| Protonated Molecular Ion ([M+H]⁺) | m/z 204.98 / 206.98 (1:1 doublet) | m/z 108.08 (singlet) |
| Primary Fragmentation | Loss of NH₃ | Loss of NH₃ |
| Major Fragment Ion | m/z 187.95 / 189.95 (1:1 doublet) | m/z 91.05 (singlet) |
The fragmentation of protonated benzylamine also proceeds via the loss of ammonia, yielding the benzyl cation at m/z 91.05. [5]
Comparative Fragmentation Pathways
The fundamental fragmentation mechanism, the loss of ammonia, is conserved between the two molecules. However, the mass-to-charge ratios of the resulting fragment ions are significantly different due to the presence of the bromine and fluorine atoms in the target analyte. The distinctive 1:1 isotopic pattern for all bromine-containing fragments in the spectrum of 3-Bromo-5-fluorobenzylamine serves as a definitive marker for the presence of a single bromine atom.
Conclusion
The mass spectrometric analysis of 3-Bromo-5-fluorobenzylamine hydrochloride is characterized by the prominent isotopic signature of bromine, which provides a clear diagnostic handle for its identification. The primary fragmentation pathway, involving the loss of ammonia, is consistent with the general behavior of benzylamines. By comparing its predicted mass spectrum with that of the simpler benzylamine, the influence of the halogen substituents on the mass-to-charge ratios of the parent and fragment ions is starkly illustrated. This guide provides a foundational understanding for researchers and drug development professionals in interpreting the mass spectra of such halogenated compounds, thereby facilitating confident structural elucidation.
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An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. ResearchGate. [Link]
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Interpretation of Isotope Peaks in Small Molecule LC–MS. Chromatography Online. [Link]
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Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. National Library of Medicine. [Link]
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Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. [Link]
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Electron ionization. Wikipedia. [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]
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Benzylamine. MassBank. [Link]
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3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. ChemBK. [Link]
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4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]
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Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. [Link]
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3-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]
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3-bromo-5-(trifluoromethyl)benzylamine (C8H7BrF3N). PubChemLite. [Link]
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1189924-80-8|3-Bromo-5-fluorobenzylamine Hydrochloride. BIOFOUNT. [Link]
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Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley. [Link]
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A Comparative Guide to HPLC Methodologies for the Purity Assessment of 3-Bromo-5-fluorobenzylamine Hydrochloride
As a critical starting material in the synthesis of various pharmaceutical agents, the purity of 3-Bromo-5-fluorobenzylamine hydrochloride is paramount. Ensuring the absence of process-related impurities and degradation products is a non-negotiable aspect of quality control, directly impacting the safety and efficacy of the final drug product. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this key intermediate. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices, offering a framework for developing a reliable, stability-indicating assay.
The Analytical Challenge: Taming a Basic Amine
3-Bromo-5-fluorobenzylamine presents a classic challenge in reversed-phase HPLC. Its primary amine functional group (pKa ≈ 9-10) means it is protonated and highly polar under typical acidic mobile phase conditions. This cationic nature can lead to undesirable secondary interactions with residual, deprotonated silanol groups on the surface of silica-based stationary phases, resulting in poor chromatographic performance, most notably, severe peak tailing.[1][2] The primary objective is to develop a method that mitigates these interactions to produce a sharp, symmetrical peak, ensuring accurate quantitation and resolution from closely eluting impurities.
Strategic Approach to Method Development
A systematic approach is essential for developing a robust and reliable HPLC method. The workflow should be logical, beginning with an understanding of the analyte's properties and progressing through systematic screening and optimization before culminating in validation according to established guidelines.[3][4]
Caption: High-level workflow for HPLC method development.
Comparative Methodologies: A Head-to-Head Evaluation
To illustrate the impact of stationary phase and mobile phase selection, we will compare three distinct reversed-phase HPLC methods. The goal is to achieve optimal separation of 3-Bromo-5-fluorobenzylamine hydrochloride from four potential impurities:
-
Impurity A: 3-Bromo-5-fluorobenzaldehyde (a common precursor)
-
Impurity B: 3-Bromo-5-fluorobenzoic acid (an oxidative degradant)
-
Impurity C: 5-Bromo-3-fluorobenzylamine (a potential positional isomer)
-
Impurity D: A dimeric process impurity (a larger, more hydrophobic species)
Method A: The Industry Standard (C18 with Phosphate Buffer)
This method utilizes the most common stationary phase in reversed-phase HPLC, C18, which separates analytes primarily based on hydrophobic interactions.[5] A low pH phosphate buffer is employed to suppress the ionization of silanol groups on the silica surface and ensure the analyte is fully protonated, aiming for consistent retention.[6]
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
Phenyl-Hexyl columns offer a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with aromatic analytes.[1][7] This alternative selectivity can be highly effective for resolving aromatic compounds with minor structural differences, such as positional isomers, which may co-elute on a standard C18 phase.[5][8]
Method C: Optimized for Peak Shape & MS-Compatibility (C18 with Formate Buffer)
While Method A is robust, phosphate buffers are non-volatile and incompatible with mass spectrometry (MS). Method C employs a volatile buffer system of formic acid and ammonium formate, making it suitable for LC-MS analysis, which is invaluable for impurity identification.[9] Formate buffers can also offer different selectivity and sometimes improved peak shape for basic compounds compared to phosphates.[10]
Experimental Protocols
Instrumentation & General Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Detection: 220 nm (a wavelength where both the analyte and key impurities exhibit absorbance).
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
Protocol: Method A
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0 min: 10% B
-
20 min: 70% B
-
22 min: 90% B
-
25 min: 90% B
-
25.1 min: 10% B
-
30 min: 10% B
-
Protocol: Method B
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: (Same as Method A)
Protocol: Method C
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: (Same as Method A)
Data Presentation and Performance Comparison
The following tables summarize the hypothetical but realistic performance data for each method when analyzing a sample of 3-Bromo-5-fluorobenzylamine HCl spiked with 0.1% of each impurity.
Table 1: System Suitability Test (SST) Results for the Main Analyte Peak
| Parameter | Method A (C18/Phosphate) | Method B (Phenyl-Hexyl) | Method C (C18/Formate) | Acceptance Criteria |
| Retention Time (min) | 10.2 | 11.5 | 9.8 | Report |
| Tailing Factor (T) | 1.4 | 1.2 | 1.1 | ≤ 1.5 |
| Theoretical Plates (N) | 8,500 | 9,800 | 11,000 | > 4000 |
Table 2: Chromatographic Resolution (Rs) Between Critical Peak Pairs
| Peak Pair | Method A (C18/Phosphate) | Method B (Phenyl-Hexyl) | Method C (C18/Formate) | Acceptance Criteria |
| Analyte / Impurity B | 2.5 | 3.1 | 2.8 | > 2.0 |
| Analyte / Impurity C | 1.4 | 2.8 | 1.6 | > 2.0 |
Table 3: Purity Analysis from Forced Degradation (Acid Hydrolysis)
| Parameter | Method A (C18/Phosphate) | Method B (Phenyl-Hexyl) | Method C (C18/Formate) | Acceptance Criteria |
| Main Peak Purity Angle | 0.85 | 0.55 | 0.62 | < Purity Threshold |
| Mass Balance (%) | 99.2% | 99.5% | 99.4% | 98.0% - 102.0% |
Interpretation and Discussion
-
Peak Shape and Efficiency: Method C provided the best peak shape (Tailing Factor = 1.1) and highest efficiency (Plates = 11,000). This is likely because the formate buffer system is more effective at masking active silanol sites for this specific analyte, leading to a more symmetrical peak. Method A, while acceptable, shows a higher tailing factor, a common observation for basic amines with phosphate buffers.
-
Resolution of Critical Pairs: The most significant finding is in the resolution of Impurity C, the positional isomer. Method A failed to adequately resolve this impurity (Rs = 1.4) , which would lead to an inaccurate purity assessment. Method B, using the Phenyl-Hexyl column, provided excellent resolution (Rs = 2.8) . This strongly suggests that π-π interactions between the stationary phase and the analytes are providing a differential retention mechanism that is absent in the purely hydrophobic C18 phase, thereby separating the closely related isomers effectively.[1][5]
-
Stability-Indicating Properties: All three methods demonstrated good mass balance in the forced degradation study, indicating they can account for the parent compound and its degradants.[11][12] However, the superior resolution of Method B ensures that any degradants that are also isomers would be accurately quantified, making it the most reliable stability-indicating method.
Validation Framework: Ensuring a Trustworthy Method
Once the optimal method (Method B in this case) is selected, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[13][14][15] This process provides documented evidence of the method's reliability.
Caption: Core parameters for HPLC method validation per ICH Q2(R2).
Conclusion and Recommendation
While a standard C18 column can provide acceptable chromatography for 3-Bromo-5-fluorobenzylamine hydrochloride, this comparative guide demonstrates its potential shortcomings, particularly in resolving closely related impurities like positional isomers.
The recommended approach is Method B, which utilizes a Phenyl-Hexyl stationary phase. This method provides a crucial alternative selectivity mechanism (π-π interactions) that delivers superior resolution for challenging impurity profiles.[1] It also yields excellent peak shape and efficiency. Although Method C offered the best peak symmetry, its failure to resolve the critical isomer pair makes it unsuitable for a comprehensive purity assay.
By investing time in column and mobile phase screening, scientists can develop a truly robust, specific, and stability-indicating HPLC method that ensures the quality and consistency of this vital pharmaceutical intermediate. This systematic approach, grounded in an understanding of chromatographic principles and validated against regulatory standards, forms the bedrock of reliable analytical science in drug development.
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A Researcher's Guide to Bioisosteric Replacements for the Bromo-Fluoro-Benzylamine Moiety: A Comparative Analysis
In the intricate landscape of drug discovery, the iterative process of lead optimization is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. The bromo-fluoro-benzylamine moiety, a common structural motif, often presents both opportunities and challenges. While the halogens can provide crucial interactions with the target protein and modulate physicochemical properties, they can also be metabolic liabilities or contribute to off-target effects. This guide provides a comprehensive comparison of potential bioisosteric replacements for the bromo-fluoro-benzylamine scaffold, offering researchers a strategic roadmap for navigating the complexities of medicinal chemistry.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity while favorably altering other properties, is a cornerstone of modern drug design.[1][2] This guide will explore the replacement of the bromo-fluoro-phenyl ring with nitrogen-containing heterocycles – specifically pyridine, pyrimidine, and pyridazine. These bioisosteres are chosen for their ability to mimic the steric and electronic profile of the di-substituted benzene ring while offering distinct advantages in terms of metabolic stability, solubility, and potential for novel intellectual property.[3][4]
The Rationale for Bioisosteric Replacement
The presence of bromine and fluorine on a phenyl ring can significantly influence a molecule's properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity and block metabolic oxidation.[5] Bromine, being larger and more lipophilic, can also contribute to binding, but both halogens can be susceptible to metabolic degradation or may lead to undesirable toxicological profiles. Aromatic rings, in general, are often sites of CYP-mediated oxidative metabolism.[6] Introducing nitrogen atoms into the aromatic ring can reduce the electron density, thereby decreasing susceptibility to oxidation and potentially improving metabolic stability.[6] Furthermore, the introduction of heteroatoms can enhance water solubility and modulate plasma protein binding.[6]
This guide will present a hypothetical case study comparing the parent bromo-fluoro-benzylamine compound with its pyridinyl-, pyrimidinyl-, and pyridazinyl-methylamine bioisosteres. The comparative data, while illustrative, is grounded in established principles of medicinal chemistry and reflects trends observed in numerous lead optimization programs.
Comparative Analysis of Physicochemical and Biological Properties
The following tables summarize the hypothetical experimental data for the parent compound and its bioisosteric replacements. This data is intended to provide a framework for understanding the potential impact of these structural modifications.
Table 1: Physicochemical Properties
| Compound | Moiety | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| Parent | 4-Bromo-2-fluoro-benzylamine | 204.04 | 2.1 | 50 |
| Bioisostere 1 | (6-Bromo-pyridin-2-yl)methanamine | 203.05 | 1.5 | 150 |
| Bioisostere 2 | (5-Bromo-pyrimidin-2-yl)methanamine | 204.04 | 1.2 | 250 |
| Bioisostere 3 | (6-Bromo-pyridazin-3-yl)methanamine | 204.04 | 0.9 | 400 |
Table 2: In Vitro Biological Performance
| Compound | Target Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs. Off-Target) | Metabolic Stability (t½ in HLM, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Parent | 5 | 100 | 25 | 8.5 |
| Bioisostere 1 | 7 | 120 | 45 | 7.2 |
| Bioisostere 2 | 10 | 150 | 65 | 6.1 |
| Bioisostere 3 | 15 | 180 | 90 | 5.5 |
HLM: Human Liver Microsomes
The data illustrates a common trade-off in bioisosteric replacement. The introduction of nitrogen atoms generally leads to a decrease in lipophilicity (cLogP) and a corresponding increase in aqueous solubility.[6] This can be highly beneficial for improving the overall developability of a drug candidate. The metabolic stability is also shown to improve, which is a primary driver for considering such replacements.[4] However, these changes can sometimes come at the cost of a slight reduction in target binding affinity, as the electronic distribution of the ring is altered. The key is to find a balance where the gains in ADME properties outweigh any modest loss in potency. The improved selectivity seen with the heterocyclic bioisosteres is also a noteworthy potential advantage.
Experimental Protocols
To empower researchers to conduct their own comparative studies, detailed protocols for the key assays are provided below.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of the test compounds to the target receptor.[7][8]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled test compounds (parent and bioisosteres)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compounds.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through the filter plates.[7]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[7]
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
The data is then analyzed to determine the IC₅₀ value for each compound, which can be converted to the inhibition constant (Kᵢ).
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.[1][9]
Materials:
-
Human liver microsomes (HLM)
-
NADPH (cofactor)
-
Test compounds
-
Control compounds (with known metabolic stability)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM and NADPH solutions to 37°C.
-
In a 96-well plate, incubate the test compounds with HLM in the incubation buffer.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[5]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).[9]
Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting intestinal permeability and identifying potential substrates for efflux transporters.[10][11]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compounds
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[10]
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[10]
-
At the end of the incubation, take samples from the receiver compartment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the compound is a substrate for efflux pumps.
Visualizing the Strategy and Workflow
Conclusion
The replacement of the bromo-fluoro-benzylamine moiety with heterocyclic bioisosteres such as pyridinyl-, pyrimidinyl-, and pyridazinyl-methylamines presents a viable strategy for addressing potential liabilities in drug discovery programs. While this guide has presented a hypothetical comparative analysis, the underlying principles are firmly rooted in established medicinal chemistry practices. The provided experimental protocols offer a practical starting point for researchers to generate their own data and make informed decisions. By carefully considering the trade-offs between potency, selectivity, and ADME properties, the strategic application of bioisosterism can significantly enhance the probability of success in the challenging journey of drug development.
References
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Retrieved from [Link]
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Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Competitive Radiolignd Cell Binding Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved from [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Caco-2 cell permeability, pampa membrane assays. (n.d.). SlideShare. Retrieved from [Link]
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Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023, August 1). Retrieved from [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). Retrieved from [Link]
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Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025, April 30). Retrieved from [Link]
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Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2024, July 9). PMC. Retrieved from [Link]
-
Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]
-
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021, October 14). PubMed. Retrieved from [Link]
-
SAR of trisubstituted pyrimidines with functionalised phenyl ring portion. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). PubMed Central. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved from [Link]
-
Replacement of the ortho-phenyl ring with saturated bioisosteres in... (n.d.). ResearchGate. Retrieved from [Link]
-
(Bio)isosteres of ortho- and meta-substituted benzenes. (2024, April 19). PMC. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo- vs. Chloro-Substituted Benzyl Electrophiles in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, substituted benzylamines are a cornerstone motif found in a vast array of FDA-approved pharmaceuticals and clinical candidates.[1] The strategic synthesis of these molecules often involves the N-alkylation of a primary or secondary amine with a suitable benzyl electrophile. The choice of this electrophile—specifically, the nature of the halogen leaving group at the benzylic position—is a critical decision that profoundly impacts reaction kinetics, efficiency, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of bromo- vs. chloro-substituted benzyl electrophiles (benzyl bromides and benzyl chlorides) in nucleophilic substitution reactions. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles, present comparative data, and offer a field-proven experimental protocol to empower you, the researcher, to make informed decisions in your synthetic endeavors.
Theoretical Framework: Unpacking the Reactivity Differences
The enhanced reactivity of benzyl bromides over their chloro-analogs in nucleophilic substitution reactions is not a matter of conjecture but a well-established principle rooted in fundamental chemical properties. The reaction typically proceeds via an SN2 mechanism, where the rate is dependent on both the nucleophile and the electrophile.[2] Several factors contribute to the superior performance of bromide as a leaving group in this context.
Leaving Group Ability: The Role of Basicity
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[3][4] When comparing the halide ions, basicity increases in the order of I⁻ < Br⁻ < Cl⁻ < F⁻.[3] The conjugate acid of the bromide ion (HBr) is a stronger acid (pKa ≈ -9) than the conjugate acid of the chloride ion (HCl, pKa ≈ -7).[4] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a more stable, and thus better, leaving group. This stability facilitates a faster SN2 reaction rate.[4]
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)
The first step in the SN2 reaction involves the partial breaking of the carbon-halogen bond in the transition state. The energy required to cleave this bond homolytically is the Bond Dissociation Energy (BDE). The carbon-bromine (C-Br) bond is inherently weaker (BDE ≈ 285 kJ/mol) than the carbon-chlorine (C-Cl) bond (BDE ≈ 340 kJ/mol).[5] This lower BDE for the C-Br bond means that less energy is required to reach the transition state, resulting in a lower activation energy and a correspondingly faster reaction rate compared to the analogous benzyl chloride.[5][6]
The Benzylic Advantage
It is crucial to recognize that benzyl halides, in general, are highly reactive substrates for nucleophilic substitution. This heightened reactivity is due to the adjacent benzene ring, which stabilizes the SN2 transition state through π-orbital overlap.[7][8] This electronic stabilization lowers the activation energy for both benzyl bromides and chlorides compared to their alkyl counterparts, but the fundamental reactivity difference dictated by the leaving group remains the dominant factor in a direct comparison.
Comparative Experimental Data
To illustrate the practical consequences of these theoretical principles, the following table summarizes representative kinetic data for the N-alkylation of an amine with benzyl bromide versus benzyl chloride under identical conditions. While specific rates vary with the nucleophile, solvent, and temperature, the trend is consistently and demonstrably in favor of the bromide.
| Electrophile | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Typical Yield | Reference |
| Benzyl Bromide | Morpholine | Acetonitrile | ~60 | >95% | [4][6] |
| Benzyl Chloride | Morpholine | Acetonitrile | 1 | ~70-80% (with longer reaction time) | [4][6] |
Note: The relative rate constant is an approximation derived from established principles of leaving group ability. Actual values may vary.
As the data illustrates, switching from a benzyl chloride to a benzyl bromide can accelerate the reaction by an order of magnitude or more, leading to higher yields in shorter reaction times.
Practical Implications and Synthetic Strategy
The choice between a bromo- or chloro-benzyl electrophile is a classic trade-off between reactivity and cost.
-
Reactivity and Mild Conditions: Benzyl bromides are the reagents of choice when high reactivity is paramount. Their use allows for milder reaction conditions (e.g., lower temperatures, weaker bases), which can be crucial for sensitive substrates with multiple functional groups. The faster reaction rates also improve laboratory throughput.
-
Cost and Availability: Benzyl chlorides are typically less expensive and are often available in a wider variety of substituted forms from commercial suppliers.[5] For large-scale syntheses where cost is a primary driver and longer reaction times or more forcing conditions are acceptable, benzyl chlorides represent a viable and economical option.
-
Modern Catalysis: It is worth noting that recent advances in catalyst design have broadened the utility of less reactive electrophiles like aryl and benzyl chlorides, particularly in cross-coupling reactions.[5] However, for standard SN2-type N-alkylations, the inherent reactivity of the C-X bond remains the key consideration.
Experimental Protocol: A Case Study in N-Alkylation
This protocol provides a self-validating system for the N-alkylation of dibenzylamine with a benzyl halide. It is designed to be a starting point for researchers and can be adapted for various amine and electrophile combinations.
Objective: To synthesize N,N,N-tribenzylamine via SN2 reaction and compare the reaction progress when using benzyl bromide vs. benzyl chloride.
Materials:
-
Dibenzylamine (1.0 mmol, 197.3 mg)
-
Benzyl Bromide (1.1 mmol, 188.1 mg, 0.13 mL) OR Benzyl Chloride (1.1 mmol, 139.2 mg, 0.12 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 mmol, 276.4 mg)
-
Acetonitrile (anhydrous, 10 mL)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexanes mixture for TLC
-
Standard laboratory glassware
Workflow Diagram
Caption: A standard workflow for synthesis, monitoring, and purification.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Causality: Anhydrous K₂CO₃ is a mild, solid base used to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction.[2] This prevents the protonation of the starting amine nucleophile, which would render it unreactive. Using at least two equivalents ensures the reaction goes to completion.
-
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the suspension for 5 minutes at room temperature.
-
Causality: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions. It solvates the cation (K⁺) but poorly solvates the halide anion, leaving the nucleophile relatively "naked" and highly reactive.
-
-
Addition of Electrophile: Slowly add the benzyl halide (1.1 mmol, either bromide or chloride) to the stirring suspension via syringe.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC every 30 minutes. Spot the starting amine, the benzyl halide, and the reaction mixture on the same plate. A typical eluent is 10:1 Hexanes:Ethyl Acetate. The disappearance of the limiting reagent (dibenzylamine) and the appearance of a new, less polar product spot indicates reaction progress.
-
Expected Observation: The reaction with benzyl bromide is expected to reach completion significantly faster (typically 1-3 hours) than the reaction with benzyl chloride (may require 8-24 hours or gentle heating).
-
-
Work-up: Once the reaction is complete as judged by TLC, filter the solid salts through a pad of celite, washing the filter cake with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude material can be purified by flash column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism
Caption: Generalized SN2 mechanism for N-alkylation of an amine.
Conclusion
In the comparative reactivity of benzyl electrophiles for amine synthesis, benzyl bromides are unequivocally the more reactive species. This is a direct consequence of bromide being a superior leaving group to chloride, a fact supported by its lower basicity and the weaker carbon-bromine bond. This enhanced reactivity translates to faster reaction times, milder conditions, and often higher yields. While benzyl chlorides offer a cost advantage for large-scale processes, the selection of benzyl bromide is a strategic choice for laboratory-scale synthesis, particularly when working with delicate substrates or when efficiency is a primary concern. A thorough understanding of these fundamental principles allows the modern researcher to design more robust, efficient, and successful synthetic routes.
References
-
Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? [Online Forum]. Available at: [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Online Forum Post]. r/chemhelp. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Available at: [Link]
-
Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2273. Available at: [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Video]. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Available at: [Link]
-
The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Available at: [Link]
-
ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]
-
SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]
-
ResearchGate. (2024). (A) Selected benzyl amine-containing examples of FDAapproved.... Available at: [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
